TS 155-2
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,26-19+/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLOHEMXTLVMFP-ABIYTGBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/C)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of TS 155-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
TS 155-2, also identified as JBIR 100, is a macrocyclic lactone produced by a species of Streptomyces. Structurally related to hygrolidin, its primary mechanism of action is reported as the inhibition of thrombin-stimulated calcium entry into cells. Additionally, as a bafilomycin analogue, it is suggested to function as a vacuolar-type H+-ATPase (V-ATPase) inhibitor. Despite these proposed mechanisms, it is critical to note that detailed experimental studies and quantitative data for this compound are not extensively available in peer-reviewed literature. This guide synthesizes the current understanding of its potential mechanisms, provides generalized experimental protocols to investigate these activities, and presents plausible signaling pathways based on related compounds.
Core Compound Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Data |
| Alternate Names | JBIR 100 |
| Compound Type | Macrocyclic Lactone |
| Structural Analogue | Hygrolidin, Bafilomycin |
| Biological Source | Streptomyces sp. |
| Primary Proposed MoA | Inhibition of thrombin-stimulated Ca2+ entry |
| Secondary Proposed MoA | V-ATPase Inhibition |
Mechanism of Action 1: Inhibition of Thrombin-Stimulated Calcium Entry
The principal reported activity of this compound is its ability to block the influx of extracellular calcium following cellular stimulation by thrombin. Thrombin is a serine protease that activates cells, such as platelets and endothelial cells, through the cleavage of Protease-Activated Receptors (PARs), primarily PAR1.
Signaling Pathway
The activation of PAR1 by thrombin initiates a G-protein coupled signaling cascade, leading to an increase in intracellular calcium concentration ([Ca2+]i). This occurs through two main phases: an initial release of calcium from intracellular stores (endoplasmic reticulum) and a subsequent, sustained influx of extracellular calcium through plasma membrane channels. This compound is hypothesized to interfere with the latter phase.
Experimental Protocol: Intracellular Calcium Measurement
To verify the inhibitory effect of this compound on thrombin-induced calcium influx, a ratiometric fluorescence assay using a calcium-sensitive dye like Fura-2 AM is appropriate.
Objective: To measure changes in intracellular calcium concentration in response to thrombin stimulation in the presence and absence of this compound.
Materials:
-
Cell line expressing PAR1 (e.g., human platelets, HUVECs)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Thrombin
-
This compound
-
Ionomycin
-
EGTA
-
Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter.
Procedure:
-
Cell Preparation: Plate cells on a suitable culture plate (e.g., 96-well black-walled plate) and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash cells with HBSS.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove extracellular dye.
-
-
Treatment:
-
Add HBSS containing various concentrations of this compound or vehicle control to the cells and incubate for a predetermined time.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.
-
Inject thrombin (at a predetermined EC50 concentration) into the wells and immediately begin recording the fluorescence ratio over time.
-
-
Calibration (Optional):
-
At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax).
-
Subsequently, add EGTA to chelate Ca2+ and obtain the minimum fluorescence ratio (Rmin).
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation.[1]
-
Data Analysis: The primary endpoint is the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration. Compare the peak and sustained calcium levels in this compound-treated cells versus control cells.
Mechanism of Action 2: V-ATPase Inhibition
As a bafilomycin analogue, this compound is also proposed to inhibit vacuolar-type H+-ATPases (V-ATPases). These are proton pumps responsible for acidifying intracellular compartments like lysosomes and endosomes.
Mechanism of Inhibition
Bafilomycins are known to bind to the V0 subunit of the V-ATPase, which is the transmembrane proton-translocating domain. This binding is thought to allosterically inhibit the rotation of the V0 complex, thereby blocking proton transport.
Experimental Protocol: V-ATPase Activity Assay
The inhibitory effect of this compound on V-ATPase can be assessed by measuring its impact on proton pumping or ATP hydrolysis in isolated vesicles.
Objective: To determine the effect of this compound on the activity of V-ATPase.
Materials:
-
Vesicle preparation enriched in V-ATPase (e.g., lysosomal or vacuolar vesicles)
-
ATP
-
Assay buffer (e.g., MES-Tris buffer)
-
Acridine orange (for proton pumping assay) or a phosphate detection reagent (for ATP hydrolysis assay)
-
This compound
-
Bafilomycin A1 (as a positive control)
-
Spectrofluorometer or spectrophotometer
Procedure (Proton Pumping Assay):
-
Vesicle Preparation: Isolate vesicles from a suitable cell or tissue source using differential centrifugation or gradient separation.
-
Assay Setup:
-
Resuspend the vesicles in the assay buffer.
-
Add acridine orange to the vesicle suspension. This dye accumulates in acidic compartments, leading to a quenching of its fluorescence.
-
Add various concentrations of this compound or vehicle control.
-
-
Measurement:
-
Place the sample in a spectrofluorometer and measure the baseline fluorescence of acridine orange.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in fluorescence over time as protons are pumped into the vesicles, causing acridine orange to accumulate and its fluorescence to quench.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching.
-
Compare the rates in the presence of different concentrations of this compound to the control to determine the inhibitory activity. An IC50 value can be calculated.
-
Quantitative Data
As previously stated, specific quantitative data for this compound is scarce in the public domain. The following table provides a template for how such data would be presented.
| Parameter | Value | Experimental Context |
| IC50 (Ca2+ Influx) | Not Available | Thrombin-stimulated calcium influx in [Cell Line] |
| IC50 (V-ATPase) | Not Available | Proton pumping in isolated [Vesicle Type] |
Conclusion
This compound presents a dual mechanism of action, targeting both thrombin-mediated calcium signaling and V-ATPase function. Its structural similarity to hygrolidin and bafilomycin provides a strong theoretical basis for these activities. However, a comprehensive understanding of its potency, selectivity, and therapeutic potential requires further rigorous experimental investigation. The protocols and conceptual frameworks provided in this guide offer a foundational approach for researchers to systematically characterize the molecular pharmacology of this compound.
References
TS 155-2: A Technical Overview of a Novel V-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS 155-2, also known as JBIR-100, is a macrocyclic lactone belonging to the hygrolide family of plecomacrolides.[1] Isolated from Streptomyces sp., it is an analogue of bafilomycin and is recognized as an inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2][3][4][5] V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments and the plasma membrane in specialized cells.[3] Their role in numerous physiological and pathological processes, including cancer and infectious diseases, makes them a compelling target for drug discovery.[2][4] This document provides a comprehensive technical guide on this compound, summarizing the available data, outlining potential experimental protocols, and visualizing associated cellular pathways.
Quantitative Data
| Parameter | Value | Cell Line/Organism | Conditions | Reference |
| Cytotoxicity IC50 | 72.6 nM | HeLa | 48 hours | [3][6] |
| Minimum Inhibitory Concentration (MIC) | 4 µM | Staphylococcus aureus USA300 | - | [1] |
| Minimum Inhibitory Concentration (MIC) | 8 µM | Bacillus subtilis | - | [1] |
| Minimum Bactericidal Concentration (MBC) | 16 µM | Bacillus subtilis | - | [1] |
Mechanism of Action
As a bafilomycin analogue, this compound is presumed to inhibit V-ATPase function. Bafilomycins are well-characterized, potent, and specific inhibitors of V-ATPase.[1] They are understood to bind to the c-subunit of the V0 domain of the V-ATPase, obstructing the proton translocation channel and thereby inhibiting the pump's activity. This leads to a disruption of the proton gradient across cellular membranes.
The observed antimicrobial activity of this compound against Bacillus subtilis includes the perturbation and depolarization of the cell membrane, which is likely a downstream effect of V-ATPase inhibition.[1]
Signaling Pathways Associated with V-ATPase Inhibition
V-ATPase activity is integral to the function of several key signaling pathways. While direct studies on the impact of this compound on these pathways are not yet published, inhibiting V-ATPase with compounds like bafilomycin is known to modulate pathways such as:
-
mTORC1 Signaling: V-ATPase is essential for the activation of mTORC1 on the lysosomal surface in response to amino acids. Inhibition of V-ATPase prevents the recruitment and activation of mTORC1.
-
Notch Signaling: The maturation and cleavage of the Notch receptor, critical steps in the activation of Notch signaling, occur in acidic compartments and can be disrupted by V-ATPase inhibition.
-
Wnt/β-catenin Signaling: V-ATPase-mediated endosomal acidification is required for the activity of the Wnt co-receptor LRP6.
-
TGF-β Signaling: The activation of TGF-β receptors within endosomes is pH-dependent and can be affected by V-ATPase inhibitors.
Below is a generalized diagram of signaling pathways influenced by V-ATPase activity.
Caption: Generalized signaling pathways influenced by V-ATPase inhibition.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively published. However, based on its known activities and its relation to bafilomycin, the following methodologies are proposed.
V-ATPase Inhibition Assay (Hypothetical)
This protocol is based on standard assays for V-ATPase inhibitors like bafilomycin.
-
Isolation of V-ATPase-enriched membranes: Isolate lysosomes or other vesicles rich in V-ATPase from a relevant cell line or tissue.
-
ATP Hydrolysis Assay:
-
Incubate the membrane fraction with varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi), for example, using a malachite green-based colorimetric assay.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability/Cytotoxicity Assay
This protocol is based on the reported cytotoxicity data for this compound.
-
Cell Culture: Seed HeLa cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 48 hours.
-
Viability Assessment: Use a standard cell viability assay such as MTT, MTS, or a resazurin-based assay to determine the percentage of viable cells relative to a vehicle-treated control.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a suitable model.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Antimicrobial Susceptibility Testing
This protocol is based on the published study on JBIR-100.[1]
-
Bacterial Culture: Grow S. aureus or B. subtilis in appropriate broth medium.
-
Broth Microdilution:
-
Prepare a two-fold serial dilution of this compound in a 96-well plate containing broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination:
-
Subculture aliquots from wells with no visible growth onto agar plates.
-
Incubate the plates.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
-
Conclusion
This compound is a promising V-ATPase inhibitor with demonstrated cytotoxic and antimicrobial activities. While specific data on its direct interaction with V-ATPase is currently limited, its analogy to bafilomycin provides a strong foundation for its mechanism of action and potential applications. Further research is warranted to fully characterize its inhibitory profile against V-ATPase and to explore its therapeutic potential in diseases where V-ATPase plays a critical role. The experimental frameworks provided here offer a starting point for researchers to further investigate the biological activities of this novel compound.
References
- 1. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Biological Activity of Streptomyces-derived TS 155-2 (Streptoglutarimide H)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of the Streptomyces-derived compound TS 155-2, identified as Streptoglutarimide H. This document details its antimicrobial and potent antiproliferative properties, including quantitative data, detailed experimental methodologies, and a proposed mechanism of action against cancer cells.
Executive Summary
This compound, also known as Streptoglutarimide H, is a glutarimide analog isolated from the marine-derived actinomycete Streptomyces sp. ZZ741. This compound, along with its congeners (Streptoglutarimides A-J), has demonstrated a broad spectrum of biological activities. Notably, this compound exhibits significant antimicrobial effects against pathogenic bacteria and fungi. Furthermore, it displays potent antiproliferative activity against human glioma and lung cancer cell lines, suggesting its potential as a lead compound in oncology drug discovery. This guide synthesizes the available data on this compound to provide a detailed resource for researchers in the field.
Quantitative Biological Data
The biological activities of this compound and its related compounds have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Antiproliferative Activity of this compound (Streptoglutarimide H)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| U87MG | Human Glioma | SRB | 3.8 ± 0.6 | |
| U251 | Human Glioma | SRB | 1.5 ± 0.1 | |
| A549 | Human Lung Cancer | SRB | 1.69 | |
| H157 | Human Lung Cancer | SRB | 5.24 | |
| H460 | Human Lung Cancer | SRB | 2.53 | |
| H1299 | Human Lung Cancer | SRB | 3.81 | |
| H1703 | Human Lung Cancer | SRB | 2.87 | |
| PC9 | Human Lung Cancer | SRB | 4.92 |
Table 2: Antimicrobial Activity of Streptoglutarimide Analogues (this compound Series)
| Microorganism | Type | Assay | MIC (µg/mL) | Citation |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | Broth Microdilution | 9 - 11 | |
| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | 8 - 12 | |
| Candida albicans | Fungus | Broth Microdilution | 8 - 20 |
Proposed Mechanism of Action in Cancer Cells
Studies on lung cancer cells suggest that this compound (Streptoglutarimide H) exerts its antiproliferative effects through a multi-faceted mechanism. The proposed signaling pathway involves the downregulation of key proteins involved in cell cycle progression and cellular metabolism.
Caption: Proposed mechanism of this compound in cancer cells.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiproliferative Sulforhodamine B (SRB) Assay
This protocol is adapted for determining the cytotoxicity of this compound against adherent cancer cell lines.
Workflow:
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., U87MG, A549) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with the corresponding concentration of DMSO.
-
Incubation: Plates are incubated for an additional 48 hours under the same conditions.
-
Cell Fixation: The medium is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: Plates are washed five times with slow-running tap water and air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and plates are incubated for 30 minutes at room temperature.
-
Removal of Unbound Dye: Plates are washed five times with 1% (v/v) acetic acid and air-dried.
-
Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value is determined by non-linear regression analysis.
Antimicrobial Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.
Workflow:
Caption: Workflow for the Broe Microdilution MIC assay.
Methodology:
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted two-fold in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial or fungal strains are grown overnight, and the inoculum is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control well (inoculum without compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Cancer cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. Fixed cells are stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression levels of specific proteins (e.g., c-Myc, USP28, and cell cycle-related proteins).
Methodology:
-
Protein Extraction: Cancer cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the target proteins (e.g., anti-c-Myc, anti-USP28) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Perspectives
This compound (Streptoglutarimide H), a natural product derived from Streptomyces sp. ZZ741, demonstrates significant potential as both an antimicrobial and an anticancer agent. Its potent antiproliferative activity against glioma and lung cancer cells, coupled with a novel mechanism of action involving the downregulation of c-Myc and USP28, makes it an attractive candidate for further preclinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to build upon these promising findings.
An In-depth Technical Guide on TS 155-2 and its Effects on Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the macrocyclic lactone TS 155-2, focusing on its role as an inhibitor of thrombin-stimulated intracellular calcium signaling. Due to the limited publicly available research on this compound, this document contextualizes its mechanism of action within the well-established thrombin-induced calcium mobilization pathway. It details the molecular players involved, from G-protein coupled receptors to downstream calcium influx channels. Furthermore, this guide offers detailed experimental protocols for researchers seeking to investigate compounds like this compound, including methodologies for quantifying changes in intracellular calcium. Standardized data presentation formats and visualizations of the signaling pathway and experimental workflow are provided to facilitate robust scientific inquiry in this area.
Introduction to Thrombin-Induced Intracellular Calcium Signaling
Thrombin is a serine protease that plays a critical role in hemostasis and thrombosis. Beyond its function in the coagulation cascade, thrombin is a potent cell agonist that elicits a variety of cellular responses, including platelet aggregation, cell proliferation, and smooth muscle contraction. A key event in thrombin-induced cellular activation is a rapid and transient increase in the concentration of intracellular free calcium ([Ca²⁺]i). This calcium signal is a crucial second messenger that initiates a cascade of downstream cellular events.
The canonical pathway for thrombin-induced calcium signaling is initiated by the binding of thrombin to its G-protein coupled receptors (GPCRs), primarily Protease-Activated Receptors (PARs), on the cell surface. This interaction activates the enzyme Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1]
IP₃ diffuses into the cytosol and binds to IP₃ receptors (IP₃R) on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store.[2][3] This binding opens the IP₃R channels, leading to a rapid release of Ca²⁺ from the ER into the cytosol.[3] This initial release of stored calcium then triggers a second wave of calcium entry from the extracellular space through a process known as store-operated calcium entry (SOCE).[3][4] The key molecular players in SOCE are the Stromal Interaction Molecule (STIM) proteins, which act as Ca²⁺ sensors in the ER, and the Orai and Transient Receptor Potential Canonical (TRPC) channels in the plasma membrane.[4][5][6] Depletion of ER calcium stores is sensed by STIM proteins, which then translocate to areas of the ER membrane near the plasma membrane.[4] Here, they interact with and activate Orai and TRPC channels, leading to a sustained influx of extracellular Ca²⁺.[4][5]
This compound: A Putative Inhibitor of Thrombin-Evoked Calcium Entry
This compound is identified as a macrocyclic lactone related to hygrolidin.[5] It is produced by a Streptomyces species and has been shown to block thrombin-evoked calcium (Ca²⁺) entry into cells.[5] The original patent for this compound indicated hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities.[5] However, there is a notable lack of in-depth scientific literature and publicly available data on its specific mechanism of action and its effects on the molecular components of the calcium signaling pathway.[5] Based on its described function, it is hypothesized that this compound may act by inhibiting one or more of the components involved in the store-operated calcium entry (SOCE) pathway, such as the Orai or TRPC channels, or by interfering with the STIM-Orai/TRPC coupling.
Signaling Pathway and Experimental Workflow Visualizations
Thrombin-Induced Intracellular Calcium Signaling Pathway
Caption: Thrombin-induced Ca²⁺ signaling pathway and the hypothesized point of inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the inhibitory effect of this compound on thrombin-induced Ca²⁺ influx.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on intracellular calcium signaling.
Materials and Reagents
-
Cell line of interest (e.g., human platelets, human pulmonary artery smooth muscle cells)
-
Cell culture medium and supplements
-
This compound (and appropriate solvent, e.g., DMSO)
-
Thrombin
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Cell Culture and Seeding
-
Culture cells according to standard protocols for the chosen cell line.
-
Passage cells upon reaching 80-90% confluency.
-
Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C and 5% CO₂ overnight.
Calcium Indicator Dye Loading
-
Prepare a loading buffer containing the fluorescent Ca²⁺ indicator dye. For example, for Fura-2 AM, prepare a solution in HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with HBS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Aspirate the loading buffer and wash the cells twice with HBS to remove any extracellular dye.
-
Add 100 µL of HBS to each well for the assay.
Intracellular Calcium Measurement
-
Set up the fluorescence plate reader to measure the emission of the chosen dye. For Fura-2, this involves alternating excitation at 340 nm and 380 nm, and measuring emission at 510 nm.
-
Place the 96-well plate in the plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
To test the inhibitory effect of this compound, add varying concentrations of the compound (or vehicle control) to the appropriate wells and incubate for a predetermined amount of time (e.g., 15-30 minutes).
-
Begin fluorescence measurements to establish a stable baseline for approximately 60 seconds.
-
Using the plate reader's automated injectors, add a solution of thrombin to each well to achieve the desired final concentration (e.g., 1 U/mL).
-
Continue to record the fluorescence for several minutes to capture the full calcium transient (initial peak and sustained phase).
Data Analysis
-
For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point. This ratio is proportional to the intracellular calcium concentration.
-
Normalize the data by dividing the fluorescence ratio at each time point by the average baseline ratio.
-
Determine the peak response and the sustained calcium level for each condition (vehicle vs. different concentrations of this compound).
-
To determine the potency of this compound, plot the peak or sustained calcium response as a function of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Quantitative Data Presentation
As no quantitative data for this compound is currently available in the public domain, the following table serves as a template for summarizing experimental findings from studies investigating the effects of this compound or similar compounds on thrombin-induced calcium signaling.
| Parameter | Cell Type | Agonist (Concentration) | This compound IC₅₀ (µM) | Maximum Inhibition (%) | Effect on Peak [Ca²⁺]i | Effect on Sustained [Ca²⁺]i |
| Inhibition of Ca²⁺ Influx | Platelets | Thrombin (1 U/mL) | Data to be determined | Data to be determined | e.g., Moderate reduction | e.g., Strong reduction |
| Inhibition of Ca²⁺ Influx | PASMCs | Thrombin (1 U/mL) | Data to be determined | Data to be determined | e.g., Moderate reduction | e.g., Strong reduction |
| Inhibition of Ca²⁺ Influx | Endothelial Cells | Thrombin (1 U/mL) | Data to be determined | Data to be determined | e.g., Moderate reduction | e.g., Strong reduction |
PASMCs: Pulmonary Artery Smooth Muscle Cells
Conclusion
This compound represents a potentially valuable pharmacological tool for dissecting the intricacies of thrombin-induced intracellular calcium signaling and may hold therapeutic promise due to its reported anti-platelet and anti-inflammatory properties.[5] While direct experimental data on this compound remains scarce, this guide provides the necessary theoretical background and practical methodologies for its further investigation. By understanding the broader context of the thrombin-PLC-IP₃-SOCE pathway, researchers are better equipped to design experiments that can elucidate the precise mechanism of action of this compound and similar molecules. The provided protocols and data presentation formats are intended to promote standardized and rigorous investigation in this promising area of cell signaling research and drug development.
References
- 1. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Store-Operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STIM1 and Orai1 mediate thrombin-induced Ca(2+) influx in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Entry via TRPC Channels Is Necessary for Thrombin-induced NF-κB Activation in Endothelial Cells through AMP-activated Protein Kinase and Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Complex Role of Store Operated Calcium Entry Pathways and Related Proteins in the Function of Cardiac, Skeletal and Vascular Smooth Muscle Cells [frontiersin.org]
An In-depth Technical Guide to Determining the Antimicrobial Spectrum of Novel Macrocyclic Lactones: A Methodological Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific data regarding the antimicrobial spectrum of the macrocyclic lactone TS 155-2 is not publicly available. This guide, therefore, provides a comprehensive methodological framework for determining and presenting the antimicrobial spectrum of a novel macrocyclic lactone, using standardized and widely accepted research protocols. This document is intended to serve as a technical resource for researchers undertaking such investigations.
Introduction
The discovery and development of new antimicrobial agents are paramount in the face of rising antimicrobial resistance. Macrocyclic lactones are a diverse class of natural products known for a wide range of biological activities. Determining the antimicrobial spectrum of a novel compound, such as a newly isolated or synthesized macrocyclic lactone, is a critical first step in its evaluation as a potential therapeutic agent. This spectrum defines the range of microorganisms—including bacteria and fungi—against which the compound is effective.
This technical guide outlines the essential experimental protocols, data presentation standards, and logical workflows required to thoroughly characterize the antimicrobial profile of a novel test compound.
Data Presentation: Summarizing Antimicrobial Activity
Quantitative data from antimicrobial susceptibility testing should be presented in a clear and structured format to allow for easy comparison and interpretation. Tables are the preferred method for summarizing this data. The primary metrics to be reported are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Table 1: Hypothetical Antimicrobial Spectrum of a Novel Test Compound
| Microorganism | Type | Strain ID | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ATCC 29213 | 16 | 32 |
| Enterococcus faecalis | Gram-positive | ATCC 29212 | 32 | >64 |
| Streptococcus pneumoniae | Gram-positive | ATCC 49619 | 8 | 16 |
| Escherichia coli | Gram-negative | ATCC 25922 | 64 | >64 |
| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | >64 | >64 |
| Klebsiella pneumoniae | Gram-negative | ATCC 700603 | 32 | 64 |
| Candida albicans | Fungi (Yeast) | ATCC 90028 | 16 | 32 |
| Aspergillus fumigatus | Fungi (Mold) | ATCC 204305 | >64 | >64 |
Note: The data presented in this table is purely illustrative and not representative of any specific compound.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of antimicrobial susceptibility testing results. The following are methodologies for the key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a widely accepted standard.[1]
3.1.1 Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates[1]
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[1]
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Sterility control (broth with the highest concentration of the test compound)
-
Spectrophotometer or microplate reader
3.1.2 Protocol:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the 96-well plate.[1] For example, 100 µL of broth is added to wells 2 through 12. 200 µL of the test compound at the highest desired concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Wells 11 and 12 serve as controls.
-
Inoculation: Each well (from 1 to 11) is inoculated with 100 µL of the standardized microbial suspension. Well 11 serves as the positive growth control, and well 12 serves as the negative control (sterility).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[2]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[3] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after incubation for a specified period.[3] This assay is a follow-up to the MIC test.
3.2.1 Materials:
-
96-well plate from the completed MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Micropipette and sterile tips
-
Spreader or inoculation loop
3.2.2 Protocol:
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).[4]
-
Plating: The aliquot is plated onto a fresh agar plate that does not contain any test compound.[4]
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms (e.g., 37°C for 24-48 hours).
-
Reading Results: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[3][5]
Mandatory Visualization
Diagrams are essential for visualizing complex workflows and relationships. The following diagram, generated using the DOT language, illustrates the experimental workflow for determining the antimicrobial spectrum of a novel compound.
Caption: Workflow for Determining MIC and MBC.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Minimum Bactericidal Concentration Determination [bio-protocol.org]
- 5. microbe-investigations.com [microbe-investigations.com]
An In-Depth Technical Guide to Sourcing and Purity of TS 155-2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TS 155-2, a macrocyclic lactone of interest for various research applications. The document details its sourcing, purity standards, and key biological activities, offering researchers the necessary information to effectively incorporate this compound into their studies.
Introduction to this compound
This compound, also known as JBIR-100, is a 16-membered plecomacrolide antibiotic belonging to the hygrolide family.[1][2] It is a natural product produced by Streptomyces species, notably isolated from Streptomyces varsoviensis.[1][2] As a member of the hygrobafilomycin sub-family, this compound has garnered attention for its diverse biological activities, including antimicrobial effects, inhibition of thrombin-stimulated calcium entry, and V-ATPase inhibition.[1][3]
Sourcing and Availability
This compound is available for research purposes from several reputable chemical suppliers. When sourcing this compound, it is crucial to consider the supplier's reputation, the purity of the compound offered, and the availability of comprehensive analytical documentation.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | JBIR-100 |
| CAS Number | 1314486-37-7 (or 303009-07-6, used by some suppliers) |
| Molecular Formula | C₃₉H₆₀O₁₁ |
| Molecular Weight | 704.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol |
| Storage | Store at -20°C for long-term stability |
Table 2: Sourcing Information for this compound
| Supplier | Purity Specification | Analytical Method |
| Cayman Chemical | ≥95% | HPLC |
| APExBIO | ≥95.00% | HPLC |
| TOKU-E | >95% | HPLC |
| Santa Cruz Biotechnology | Not specified, refer to lot-specific Certificate of Analysis | Not specified |
| MedChemExpress | Purity confirmed by HPLC | HPLC |
| BioAustralis | Not specified | Not specified |
Purity and Quality Control
The purity of this compound is a critical factor for the reproducibility and reliability of research data. The standard method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC). Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase.
A comprehensive CoA should include:
-
Product Identification: Name, catalog number, batch/lot number.
-
Physical Properties: Appearance, molecular formula, and molecular weight.
-
Analytical Results: Purity as determined by HPLC (with chromatogram), and potentially other analytical techniques such as Mass Spectrometry (MS) for identity confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
-
Date of Analysis and Retest Date.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
While supplier-specific protocols may vary, a general reverse-phase HPLC method for the purity determination of macrolides like this compound is outlined below. Researchers should optimize this protocol for their specific instrumentation and requirements.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid.
-
B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound (typically in the range of 210-280 nm).
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Biological Activity and Mechanism of Action
This compound exhibits multiple biological activities, making it a versatile tool for various research areas.
Inhibition of Thrombin-Stimulated Calcium Entry
A primary reported activity of this compound is its ability to block the influx of calcium (Ca²⁺) into cells following stimulation by thrombin.[3] Thrombin is a serine protease that plays a crucial role in hemostasis and thrombosis by activating platelets and other cells through Protease-Activated Receptors (PARs). This activation leads to a rapid increase in intracellular Ca²⁺ concentration, which is a key signaling event.
The signaling pathway involves thrombin cleaving and activating PARs, which couple to G-proteins (primarily Gq/11). This activates Phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This initial release then triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. The precise mechanism by which this compound inhibits this calcium entry is not yet fully elucidated but is a key area for further investigation.
V-ATPase Inhibition
This compound is also characterized as an inhibitor of vacuolar H⁺-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. They are responsible for acidifying the lumen of these organelles, a process crucial for a wide range of cellular functions such as protein degradation, receptor recycling, and signaling pathway modulation. By inhibiting V-ATPase, this compound can disrupt these processes, leading to its observed antimicrobial and potentially other cellular effects.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis.[1] The mechanism of its antibacterial action is thought to involve the perturbation of the bacterial cell membrane.[1]
Experimental Protocols
The following are generalized protocols for assessing the key biological activities of this compound. Researchers should adapt these protocols to their specific cell types, equipment, and experimental goals.
Protocol: In Vitro Thrombin-Stimulated Intracellular Calcium Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to thrombin, and the inhibitory effect of this compound, using a fluorescent calcium indicator.
-
Cell Culture: Plate cells (e.g., human platelets, endothelial cells, or fibroblasts) in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) at a concentration of 1-5 µM in a serum-free medium or an appropriate physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Remove the culture medium from the cells and wash once with the physiological salt solution.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with the physiological salt solution to remove extracellular dye.
-
Compound Incubation:
-
Add the physiological salt solution containing various concentrations of this compound (or vehicle control, e.g., DMSO) to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em ~485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of thrombin (at a concentration known to elicit a robust calcium response, e.g., 0.1-1 U/mL) into each well.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve.
-
Compare the responses in this compound-treated wells to the vehicle-treated control wells to determine the inhibitory effect.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of this compound.
-
Protocol: In Vitro V-ATPase Activity Assay
This protocol describes a colorimetric method to measure the activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Preparation of Lysosomal/Vesicular Fractions (Source of V-ATPase):
-
Isolate organelles rich in V-ATPase (e.g., lysosomes or yeast vacuoles) from cell or tissue homogenates using differential centrifugation and/or density gradient centrifugation.
-
Determine the protein concentration of the isolated fraction (e.g., using a BCA or Bradford assay).
-
-
ATPase Reaction:
-
Prepare a reaction buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl₂, 50 mM KCl).
-
In a microplate, set up the following reactions:
-
Total ATPase activity: Reaction buffer, ATP (e.g., 3 mM), and the V-ATPase-containing fraction.
-
V-ATPase-independent ATPase activity: Reaction buffer, ATP, the V-ATPase-containing fraction, and a specific V-ATPase inhibitor like Bafilomycin A1 (as a control).
-
Test compound: Reaction buffer, ATP, the V-ATPase-containing fraction, and various concentrations of this compound.
-
-
Initiate the reaction by adding ATP and incubate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Phosphate Detection:
-
Stop the reaction by adding a reagent that also serves as the basis for colorimetric phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).
-
Allow color to develop according to the detection kit's instructions.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green-based assays).
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each reaction.
-
V-ATPase activity is determined by subtracting the V-ATPase-independent activity from the total ATPase activity.
-
Determine the inhibitory effect of this compound by comparing the V-ATPase activity in its presence to the control.
-
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the general guidelines for broth microdilution to determine the MIC of this compound against a bacterial strain.
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Bacillus subtilis) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at the optimal growth temperature (e.g., 37°C) with shaking.
-
Preparation of Inoculum: Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in the broth medium in a 96-well microtiter plate. The final volume in each well should be half of the total assay volume (e.g., 50 µL in a final volume of 100 µL).
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including positive (bacteria only) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at the optimal growth temperature for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Conclusion
This compound is a promising research compound with a multifaceted biological profile. For researchers investigating its potential, careful consideration of the source and purity of the compound is paramount to ensure the validity of experimental outcomes. This guide provides a foundational understanding of this compound, its mechanisms of action, and standardized protocols for its in vitro characterization. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will undoubtedly open new avenues for its application in drug discovery and development.
References
- 1. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
In-Vitro Anti-Inflammatory Effects of TS 155-2: A Technical Guide Framework
Disclaimer: As of late 2025, a comprehensive literature search has revealed that detailed in-vitro studies on the anti-inflammatory effects of TS 155-2 have not yet been published. Information available from suppliers indicates that while anti-inflammatory activity was noted in the original patent, dedicated research literature is not available, and in-vitro studies are considered to be in the developmental stage[1].
This document, therefore, serves as a technical framework for researchers, scientists, and drug development professionals. It outlines the standard methodologies, data presentation formats, and pathway analyses that would be integral to a comprehensive whitepaper on the in-vitro anti-inflammatory effects of a novel compound, using this compound as a placeholder. The experimental protocols and data presented herein are illustrative and based on common practices in inflammation research.
Introduction to this compound and Inflammation
This compound is identified as a macrocyclic lactone, related to hygrolidin, produced by a Streptomyces species[1]. Its proposed mechanism of action involves the blockage of thrombin-evoked calcium (Ca2+) entry into cells[1]. Thrombin is a key signaling molecule in various cell types, and its induction of cytosolic Ca2+ is linked to inflammatory signal transduction[1]. Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, are central to the production of pro-inflammatory mediators. The potential for this compound to modulate these pathways forms the basis of its putative anti-inflammatory effects.
Hypothetical Quantitative Data Summary
The following tables represent the type of quantitative data that would be generated in a typical in-vitro investigation of a novel anti-inflammatory compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 3.1 |
| 1 | 85.3 ± 4.1 | 98.7 ± 2.5 |
| 5 | 62.1 ± 3.5 | 97.2 ± 2.8 |
| 10 | 41.5 ± 2.9 | 95.4 ± 3.0 |
| 25 | 25.8 ± 2.2 | 93.1 ± 3.3 |
| 50 | 15.2 ± 1.8 | 88.6 ± 4.1 |
Data are presented as mean ± standard deviation (n=3). NO production was measured using the Griess assay. Cell viability was assessed via MTT assay.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (No LPS) | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.5 |
| LPS (1 µg/mL) | 850.4 ± 45.3 | 1245.7 ± 88.2 | 350.1 ± 25.6 |
| LPS + this compound (10 µM) | 425.8 ± 30.1 | 750.2 ± 55.9 | 180.5 ± 18.1 |
| LPS + this compound (25 µM) | 210.3 ± 18.9 | 410.6 ± 32.7 | 95.3 ± 10.2 |
Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in in-vitro anti-inflammatory studies.
Cell Culture and Treatment
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere. THP-1 monocytes are differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA). Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with Lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
Cell viability is assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Following treatment with this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide, a key inflammatory mediator, is measured from the cell culture supernatant. The supernatant is mixed with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured, and the NO concentration is determined by comparison with a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
To investigate the effect on signaling proteins, cells are lysed after treatment, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, IκBα) and a loading control (e.g., β-actin or GAPDH). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key inflammatory pathways and a typical experimental workflow.
Caption: Hypothetical mechanism of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for in-vitro anti-inflammatory screening.
Conclusion and Future Directions
This document provides a foundational guide for the investigation of the anti-inflammatory properties of novel compounds like this compound. The illustrative data and protocols highlight a standard approach to generating a robust preclinical data package. Future in-vitro studies on this compound should aim to populate this framework with empirical data to elucidate its precise mechanism of action. Key areas of investigation would include confirming its effect on the NF-κB pathway, exploring its influence on other inflammatory pathways such as MAPK signaling, and identifying its specific molecular targets beyond the initial observation of calcium channel blockage. Such studies will be crucial in determining the therapeutic potential of this compound as an anti-inflammatory agent.
References
Unveiling the Potential of TS 155-2: A Technical Guide to a Novel Inhibitor of Thrombin-Stimulated Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular communication, the precise regulation of intracellular calcium (Ca2+) concentration is paramount to a multitude of physiological processes. Thrombin, a serine protease, is a key activator in the coagulation cascade and a potent modulator of cellular responses in a variety of cell types, including platelets, endothelial cells, and smooth muscle cells. Its interaction with cell surface receptors triggers a signaling cascade that leads to a rapid increase in intracellular Ca2+, a critical event for downstream cellular functions.
TS 155-2 is a macrocyclic lactone, related to hygrolidin, produced by a species of Streptomyces.[1][2] Its novelty in cell biology lies in its specific mechanism of action: the inhibition of thrombin-evoked calcium entry into cells.[1][2] While detailed scientific literature on this compound is not extensively available beyond initial patent filings, its targeted action presents a compelling avenue for research and therapeutic development. This technical guide will delve into the core of this compound's potential by elucidating the established thrombin-calcium signaling pathway, proposing experimental frameworks for its characterization, and discussing its prospective applications.
The Thrombin-Induced Calcium Signaling Pathway: The Target of this compound
Thrombin primarily exerts its effects through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. The canonical pathway for thrombin-induced calcium mobilization involves the following key steps:
-
Receptor Activation: Thrombin cleaves the N-terminal domain of PARs (predominantly PAR-1 in many cell types), exposing a tethered ligand that binds to and activates the receptor.
-
G Protein Coupling: The activated PAR couples to Gq/11 proteins.
-
Phospholipase C (PLC) Activation: The alpha subunit of Gq/11 activates phospholipase C-beta (PLCβ).
-
IP3 and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Ca2+ Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored Ca2+ into the cytosol.
-
Store-Operated Calcium Entry (SOCE): The depletion of Ca2+ from the ER is sensed by STIM (Stromal Interaction Molecule) proteins, which then translocate to the plasma membrane and activate Orai channels, facilitating the influx of extracellular Ca2+. This sustained Ca2+ influx is crucial for prolonging the cellular response.
This compound is reported to specifically block the thrombin-evoked entry of calcium into cells, suggesting its primary target is likely the store-operated calcium entry (SOCE) channels or a regulatory component of this influx pathway.
Signaling Pathway of Thrombin-Induced Calcium Influx and the Proposed Action of this compound
Caption: Thrombin-PAR-1 signaling leading to Ca2+ influx and the inhibitory site of this compound.
Novelty and Potential Applications of this compound
The specificity of this compound in inhibiting thrombin-stimulated calcium entry, without apparently affecting the release from intracellular stores, marks its significance. This targeted action could offer a more nuanced therapeutic approach compared to broad-spectrum calcium channel blockers. The potential applications, as suggested by initial patent information, are rooted in the diverse physiological roles of thrombin and calcium signaling.[1][2]
-
Anti-Platelet Activity: Platelet aggregation is a Ca2+-dependent process initiated by thrombin. By inhibiting Ca2+ influx, this compound could prevent platelet activation and aggregation, making it a candidate for antithrombotic therapies.
-
Hypotensive Effects: Calcium signaling in vascular smooth muscle cells is crucial for vasoconstriction. Inhibition of Ca2+ entry could lead to vasodilation and a subsequent reduction in blood pressure.
-
Anti-Inflammatory Properties: Thrombin can act as a pro-inflammatory mediator. By modulating Ca2+-dependent signaling pathways in endothelial cells and immune cells, this compound may exert anti-inflammatory effects.
-
Anti-Ischaemic Potential: In ischemic conditions, excessive Ca2+ influx can lead to cell death. By limiting this influx in response to thrombin, which can be generated during tissue injury, this compound might have cytoprotective effects.
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments that would be essential to characterize the biological activity of this compound.
Intracellular Calcium Measurement
Objective: To quantify the inhibitory effect of this compound on thrombin-induced intracellular calcium concentration changes.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human platelets, Human Umbilical Vein Endothelial Cells - HUVECs, or a megakaryoblastic cell line like HEL) in appropriate media.
-
Cell Loading: Incubate the cells with a ratiometric calcium indicator dye such as Fura-2 AM (acetoxymethyl ester) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with fresh buffer to remove extracellular dye.
-
Pre-incubation: Incubate the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the cells in a fluorometer or on a fluorescence microscope equipped for ratiometric imaging. Record the baseline fluorescence ratio (e.g., 340nm/380nm excitation, 510nm emission for Fura-2). Add thrombin to stimulate the cells and continue recording the fluorescence ratio to measure the change in intracellular Ca2+.
-
Data Analysis: Calculate the change in intracellular Ca2+ concentration based on the fluorescence ratio. Compare the peak and sustained Ca2+ levels in this compound-treated cells versus control cells. Determine the IC50 value of this compound.
Platelet Aggregation Assay
Objective: To assess the anti-platelet activity of this compound.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from healthy donors and centrifuge at a low speed to separate the PRP.
-
Incubation: Incubate PRP with different concentrations of this compound or vehicle control at 37°C for a specified time.
-
Aggregation Measurement: Use a light transmission aggregometer. Add a stir bar to the cuvette containing the PRP and place it in the aggregometer.
-
Stimulation: Add a sub-maximal concentration of thrombin to induce platelet aggregation.
-
Data Recording: Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
In Vitro Anti-Inflammatory Assay (Endothelial Cell Activation)
Objective: To determine the effect of this compound on thrombin-induced endothelial cell activation.
Methodology:
-
Cell Culture: Grow a monolayer of HUVECs in culture plates.
-
Treatment: Pre-treat the HUVEC monolayer with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with thrombin for a period sufficient to induce an inflammatory response (e.g., 4-6 hours).
-
Endpoint Measurement:
-
Adhesion Molecule Expression: Use flow cytometry or cell-based ELISA to measure the surface expression of adhesion molecules like E-selectin, VCAM-1, and ICAM-1.
-
Cytokine Secretion: Measure the concentration of pro-inflammatory cytokines such as IL-6 and IL-8 in the cell culture supernatant using ELISA.
-
-
Data Analysis: Compare the levels of adhesion molecule expression and cytokine secretion in this compound-treated cells to the thrombin-stimulated control.
Quantitative Data Presentation (Illustrative)
As specific experimental data for this compound is not publicly available, the following tables are illustrative examples of how the results from the proposed experiments would be presented.
Table 1: Inhibitory Effect of this compound on Thrombin-Induced Intracellular Calcium Mobilization in HUVECs
| This compound Concentration (µM) | Peak [Ca2+]i Increase (nM) | Sustained [Ca2+]i Plateau (nM) | % Inhibition of Ca2+ Influx |
| Vehicle Control | 550 ± 45 | 250 ± 30 | 0% |
| 0.1 | 540 ± 50 | 180 ± 25 | 28% |
| 1 | 535 ± 48 | 90 ± 15 | 64% |
| 10 | 545 ± 52 | 35 ± 10 | 86% |
| 100 | 550 ± 47 | 20 ± 8 | 92% |
Table 2: Effect of this compound on Thrombin-Induced Platelet Aggregation
| Treatment | Thrombin Concentration (U/mL) | Maximum Aggregation (%) | % Inhibition |
| Vehicle Control | 0.1 | 85 ± 5 | 0% |
| This compound (1 µM) | 0.1 | 42 ± 7 | 50.6% |
| This compound (10 µM) | 0.1 | 15 ± 4 | 82.4% |
| This compound (100 µM) | 0.1 | 5 ± 2 | 94.1% |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing a novel inhibitor of thrombin-induced cellular responses.
Caption: A generalized workflow for the characterization of a novel thrombin signaling inhibitor.
Conclusion
This compound represents a molecule of significant interest due to its targeted inhibition of thrombin-stimulated calcium entry. While the body of publicly available research on this compound is currently limited, its proposed mechanism of action places it at a critical juncture of cellular signaling with broad therapeutic potential. The experimental frameworks outlined in this guide provide a clear path for the comprehensive evaluation of this compound and other molecules with a similar mode of action. For researchers and drug development professionals, the exploration of such specific inhibitors of calcium signaling pathways holds the promise of developing novel and more refined therapies for a range of cardiovascular and inflammatory diseases. Further investigation into the precise molecular target and in vivo efficacy of this compound is warranted to fully unlock its potential.
References
Methodological & Application
Application Notes and Protocols for Calcium Influx Assay Using TS 155-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TS 155-2, a macrocyclic lactone, to investigate its inhibitory effects on thrombin-induced calcium influx. The provided protocols are designed for researchers in cell biology, pharmacology, and drug discovery to assess the impact of this compound on intracellular calcium signaling pathways.
Introduction
This compound is a macrocyclic lactone that has been identified as an inhibitor of thrombin-evoked calcium (Ca2+) entry into cells[1]. Thrombin, a serine protease, plays a crucial role in hemostasis and thrombosis and is known to elicit cellular responses through the activation of G protein-coupled receptors (GPCRs), leading to a rapid increase in intracellular calcium concentration ([Ca2+]i)[1]. This elevation in [Ca2+]i is a key second messenger in a multitude of cellular processes, making the modulation of calcium influx a significant area of interest for therapeutic intervention.
The primary mechanism of thrombin-induced calcium signaling involves the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial release is often followed by a sustained influx of extracellular calcium through plasma membrane channels[1]. This compound is proposed to block this latter phase of calcium entry.
This document outlines a detailed protocol for a fluorescent-based calcium influx assay to characterize the inhibitory potential of this compound. The assay utilizes common calcium-sensitive fluorescent dyes such as Fluo-4 AM or Fura-2 AM, which exhibit a significant change in fluorescence intensity upon binding to free calcium.
Signaling Pathway of Thrombin-Induced Calcium Influx and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by thrombin and the putative point of inhibition by this compound.
Caption: Thrombin signaling pathway leading to calcium influx and its inhibition by this compound.
Experimental Workflow for Calcium Influx Assay
The following diagram outlines the key steps for performing the calcium influx assay to evaluate the effect of this compound.
Caption: General workflow for the this compound calcium influx assay.
Detailed Experimental Protocols
This section provides detailed protocols for performing a calcium influx assay using either Fluo-4 AM (a single-wavelength indicator) or Fura-2 AM (a ratiometric indicator). The choice of dye may depend on the available equipment and the specific requirements of the experiment. Ratiometric dyes like Fura-2 AM can provide more accurate measurements of intracellular calcium concentrations by minimizing the effects of uneven dye loading and photobleaching[2][3].
Protocol 1: Calcium Influx Assay Using Fluo-4 AM
Materials:
-
Cells expressing thrombin receptors (e.g., platelets, endothelial cells, fibroblasts)
-
This compound
-
Thrombin
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
HBSS without Ca2+ and Mg2+
-
Probenecid (optional, to prevent dye extrusion)[7]
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with Ca2+ and Mg2+.
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing (Optional but Recommended):
-
Gently remove the loading solution.
-
Wash the cells twice with 100 µL of HBSS with Ca2+ and Mg2+ to remove excess dye.
-
After the final wash, add 100 µL of HBSS with Ca2+ and Mg2+ (and optional probenecid) to each well.
-
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound or a vehicle control to the respective wells.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow for compound activity.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an injector.
-
Set the excitation and emission wavelengths for Fluo-4 (typically ~494 nm excitation and ~516 nm emission).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Inject a solution of thrombin (at a predetermined optimal concentration) into each well.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 1-5 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) (ΔF = Fmax - F0).
-
The response can be normalized to the baseline (ΔF/F0).
-
Plot the normalized fluorescence response against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Ratiometric Calcium Influx Assay Using Fura-2 AM
Materials:
-
All materials listed in Protocol 1, with Fura-2 AM replacing Fluo-4 AM.[2][3][8]
-
Fluorescence microplate reader capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm.
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with Ca2+ and Mg2+).
-
Load the cells as described for Fluo-4 AM.
-
-
Cell Washing:
-
Follow the same washing procedure as in Protocol 1.
-
-
Pre-incubation with this compound:
-
Follow the same pre-incubation procedure as in Protocol 1.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the reader to alternate excitation between 340 nm and 380 nm while measuring the emission at ~510 nm.
-
Establish a stable baseline ratio (F340/F380) for 10-20 seconds.
-
Inject the thrombin solution.
-
Continue to record the fluorescence at both excitation wavelengths for 1-5 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in the ratio reflects the change in intracellular calcium concentration.
-
Plot the peak ratio change against the concentration of this compound to determine the IC50 value.
-
Data Presentation
Quantitative data from the calcium influx assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Example Data Table for a Single Concentration of this compound
| Treatment Group | Baseline Fluorescence (F0) | Peak Fluorescence (Fmax) | ΔF (Fmax - F0) | Normalized Response (ΔF/F0) |
| Vehicle Control + Thrombin | 1500 ± 120 | 7500 ± 450 | 6000 | 4.0 |
| This compound (1 µM) + Thrombin | 1450 ± 110 | 3200 ± 280 | 1750 | 1.2 |
| No Thrombin Control | 1480 ± 130 | 1520 ± 140 | 40 | 0.03 |
Data are presented as mean ± standard deviation.
Table 2: Example IC50 Determination for this compound
| This compound Concentration (µM) | Mean Normalized Response (ΔF/F0) | % Inhibition |
| 0 (Vehicle) | 4.0 | 0 |
| 0.01 | 3.8 | 5 |
| 0.1 | 2.5 | 37.5 |
| 1 | 1.2 | 70 |
| 10 | 0.5 | 87.5 |
| 100 | 0.2 | 95 |
| IC50 | ~0.5 µM |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the inhibitory effects of this compound on thrombin-induced calcium influx. By employing these fluorescent-based assays, researchers can effectively characterize the potency and mechanism of action of this compound, contributing to a better understanding of its therapeutic potential in conditions where thrombin-mediated signaling is implicated. Careful optimization of experimental parameters, such as cell type, dye concentration, and incubation times, will be crucial for obtaining reliable and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 7. revvity.com [revvity.com]
- 8. Screen Quest™ Fura-2 No Wash Calcium Assay Kit | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Profiling Cellular Sensitivity to TS 155-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TS 155-2 is a macrocyclic lactone, identified as an inhibitor of thrombin-evoked calcium (Ca2+) entry into cells.[1] While its development is in the early stages, its mechanism of action suggests potential applications in research areas involving thrombin-mediated signaling.[1] Thrombin, a serine protease, plays a crucial role in hemostasis, thrombosis, and cellular signaling in a variety of cell types including platelets, fibroblasts, endothelial cells, and smooth muscle cells.[1] Dysregulation of thrombin signaling has also been implicated in pathologies such as cancer. This document provides a guide for researchers to identify cell lines sensitive to this compound and to characterize its effects through detailed experimental protocols.
Mechanism of Action
This compound is reported to block the influx of extracellular calcium following thrombin stimulation.[1] The canonical thrombin signaling pathway involves the activation of Protease-Activated Receptors (PARs) on the cell surface. This activation triggers G-protein-mediated signaling cascades, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. This initial calcium release is often followed by a sustained influx of extracellular calcium through store-operated calcium channels. This compound is thought to specifically inhibit this secondary calcium influx.
References
Application Notes and Protocols: Measuring the IC50 of TS 155-2 for V-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of intracellular compartments, including lysosomes, endosomes, and Golgi vesicles. Their role in various physiological processes, such as protein trafficking, degradation, and receptor-mediated endocytosis, makes them a compelling target for drug discovery, particularly in oncology and infectious diseases. TS 155-2, a bafilomycin analogue, has been identified as an inhibitor of V-ATPase. Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in characterizing its potency and therapeutic potential.
These application notes provide a detailed protocol for measuring the IC50 of this compound against V-ATPase using a luminescence-based ADP detection assay. The protocol is designed to be adaptable for use with either purified V-ATPase or V-ATPase-enriched membrane fractions.
Data Presentation
A crucial aspect of characterizing an inhibitor is the quantitative assessment of its potency. The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard metric for this purpose. For comparative purposes, the IC50 value of a well-characterized V-ATPase inhibitor, Bafilomycin A1, is also included.
| Compound | Target | IC50 Range (nM) | Source of V-ATPase |
| This compound | V-ATPase | To be determined by the user | User-defined (e.g., Purified enzyme, membrane fractions) |
| Bafilomycin A1 | V-ATPase | 4 - 400 | Plant, fungal, or animal origin[1] |
Experimental Protocols
Protocol 1: Preparation of V-ATPase Enriched Membranes from Cells or Tissue
This protocol describes the isolation of membrane fractions enriched in V-ATPase, suitable for the inhibition assay.
Materials:
-
Cell culture or tissue sample
-
Homogenization Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, supplemented with protease inhibitors)
-
Dounce homogenizer or similar mechanical disruption device
-
Centrifuge (capable of reaching >100,000 x g)
-
Ultracentrifuge tubes
-
Bradford assay reagents or similar protein quantification method
Procedure:
-
Cell/Tissue Lysis: Harvest cells or mince tissue and resuspend in ice-cold Homogenization Buffer.
-
Homogenization: Disrupt the cells/tissue using a Dounce homogenizer on ice. The number of strokes should be optimized to ensure efficient lysis without damaging organelles.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the total membrane fraction.
-
Resuspension: Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford assay or a similar method. The membranes can be stored at -80°C in aliquots.
Protocol 2: Measuring V-ATPase IC50 of this compound using the ADP-Glo™ Kinase Assay
This protocol utilizes the ADP-Glo™ Kinase Assay (Promega) to quantify V-ATPase activity by measuring the amount of ADP produced. The luminescent signal is directly proportional to the amount of ADP, and therefore to the V-ATPase activity.
Materials:
-
V-ATPase enriched membranes (from Protocol 1) or purified V-ATPase
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bafilomycin A1 (as a positive control, dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Prepare this compound Dilution Series: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to start with could be from 1 nM to 10 µM. Also, prepare dilutions of Bafilomycin A1 as a positive control. Include a vehicle control (DMSO) without any inhibitor.
-
Enzyme Preparation: Dilute the V-ATPase enriched membranes or purified V-ATPase in the assay buffer to a concentration that yields a robust signal within the linear range of the ADP-Glo™ assay. This needs to be determined empirically.
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution (or Bafilomycin A1, or vehicle control) to the wells of the assay plate.
-
Add 5 µL of the diluted V-ATPase preparation to each well.
-
Include control wells:
-
No Enzyme Control: 5 µL of assay buffer instead of the enzyme preparation.
-
No Inhibitor Control (100% activity): 5 µL of vehicle control.
-
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 10 µL of 1 mM ATP solution to each well to start the ATPase reaction. The final ATP concentration will be 0.5 mM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate the Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the "No Enzyme Control" from all other readings to correct for background.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[2][3] Software such as GraphPad Prism or R can be used for this analysis.[4][5]
Mandatory Visualization
The following diagrams illustrate the key processes described in this application note.
Caption: V-ATPase hydrolyzes ATP to pump protons, a process inhibited by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical flow for IC50 data analysis from raw luminescence readings.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Novel Calcium Entry Inhibitors
Disclaimer: Publicly available data on the specific off-target effects of TS 155-2 is limited. This technical support center provides a general framework and best practices for researchers investigating potential off-target effects of novel calcium entry inhibitors, using this compound as a hypothetical example.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for a compound like this compound?
A1: this compound is understood to be a macrocyclic lactone that functions by blocking thrombin-evoked calcium (Ca2+) entry into cells. Thrombin activates cell surface receptors (Protease-Activated Receptors), which couple to Phospholipase C (PLC). PLC activation generates inositol 1,4,5-trisphosphate (IP3), leading to the release of calcium from intracellular stores and subsequent influx of extracellular calcium. This compound is thought to inhibit this final influx step.
Q2: What are off-target effects and why are they a concern for a novel inhibitor?
A2: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For a novel inhibitor like this compound, these effects are unknown and can lead to misinterpretation of experimental results, unexpected toxicity, or confounding phenotypes. Identifying these effects early is crucial for accurate assessment of the compound's specificity and potential therapeutic value.
Q3: What are common off-target liabilities for compounds that modulate calcium signaling?
A3: Compounds targeting calcium channels or signaling pathways can sometimes interact with other ion channels, G-protein coupled receptors (GPCRs), or kinases due to structural similarities in binding pockets. They may also indirectly affect cellular processes that are highly dependent on calcium homeostasis, such as proliferation, apoptosis, and gene expression, through unintended mechanisms.
Q4: What is a general strategy to begin assessing the off-target profile of a new compound?
A4: A tiered approach is recommended. Start with broad, unbiased screening methods like kinase profiling panels or receptor binding assays. Concurrently, perform sensitive cell health assays at a range of concentrations to identify unexpected cytotoxicity. Follow up any "hits" from these screens with more targeted, hypothesis-driven cellular assays to validate the off-target interaction and determine its functional consequence.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at Therapeutic Concentrations
-
Question: My cell viability assays (e.g., MTT, CellTiter-Glo) show a significant decrease in cell health at concentrations where I expect to only see inhibition of calcium influx. How can I determine if this is an off-target effect?
-
Answer:
-
Confirm with an Orthogonal Assay: First, confirm the cytotoxicity using a different method that measures a distinct cellular parameter (e.g., if you used a metabolic assay like MTT, try a membrane integrity assay like LDH release or a real-time impedance-based assay). This rules out assay-specific artifacts.
-
Test in a Target-Negative Cell Line: If possible, repeat the assay in a cell line that does not express the primary target (or does not rely on thrombin-induced calcium influx). If cytotoxicity persists, it is strongly indicative of an off-target effect.
-
Run a Caspase Activation Assay: To determine if the cell death is apoptotic, perform a caspase-3/7 activation assay. Apoptosis can be triggered by numerous off-target signaling pathways, such as inhibition of critical survival kinases.
-
Broad Spectrum Profiling: Submit the compound for broad off-target screening, such as a kinase panel or a safety panel that assesses binding to common toxicology-related targets (e.g., hERG channel, GPCRs).
-
Issue 2: Inconsistent Phenotypic Results Across Different Cell Types
-
Question: The inhibitory effect of my compound on a specific downstream marker is potent in one cell line but weak or absent in another, even though both express the target receptor. What could be the cause?
-
Answer:
-
Differential Target Expression/Dependence: While both cell lines may express the target, the dependence of the measured phenotype on that target may differ. Confirm the expression levels of the target receptor and key downstream signaling molecules via Western blot or qPCR in both cell lines.
-
Off-Target Expression Variance: The differing results could be due to an off-target that is differentially expressed between the two cell lines. For example, if the compound has a weak inhibitory effect on a kinase that is highly expressed and critical in the first cell line but not the second, the phenotype will appear inconsistent.
-
Perform Gene Expression Analysis: Conduct RNA-sequencing or a targeted qPCR panel on both cell lines treated with the compound. Comparing the transcriptional changes can reveal the activation or inhibition of unexpected pathways in one cell line versus the other, pointing towards potential off-targets.
-
Issue 3: Observed Effect Does Not Align with Known On-Target Pathway
-
Question: I am observing a change in cellular morphology (or another phenotype) that is not typically associated with the inhibition of thrombin-induced calcium influx. How do I troubleshoot this?
-
Answer:
-
Literature Review: Conduct a thorough literature search for phenotypes associated with inhibitors of related targets. For instance, some kinase inhibitors are known to affect the cytoskeleton. This can help generate new hypotheses.
-
Chemical Structure Similarity Search: Use chemical databases (e.g., PubChem, ChEMBL) to find compounds with similar structures. Investigating the known targets of these analogs can provide clues about potential off-targets for your compound.
-
Utilize a Rescue Experiment: If you hypothesize an off-target interaction (e.g., inhibition of Kinase X), try to "rescue" the phenotype. This could involve overexpressing a constitutively active form of Kinase X or adding a downstream product of the inhibited pathway to see if the unexpected phenotype is reversed.
-
Data Presentation: Off-Target Assessment Strategies
The following tables summarize common experimental approaches to identify and characterize off-target effects.
Table 1: Categories of Potential Off-Target Effects and Corresponding Assays
| Off-Target Category | Experimental Assay | Purpose |
| Kinase Inhibition | Kinase Profiling Panels (Biochemical) | Screens for inhibition against hundreds of purified kinases. |
| NanoBRET™ Target Engagement (Cell-based) | Measures compound binding to specific kinases in live cells. | |
| Receptor Binding | Receptor Binding Panels (Radioligand) | Assesses binding affinity to a wide range of GPCRs, ion channels, etc. |
| Cytotoxicity | MTT, CellTiter-Glo, Real-Time Glo™ | Measures metabolic activity and cell viability. |
| LDH Release, Propidium Iodide Staining | Measures loss of membrane integrity (necrosis). | |
| Caspase-Glo® 3/7 Assay | Measures induction of apoptosis. | |
| Gene Expression | RNA-Sequencing (Unbiased) | Provides a global view of transcriptional changes. |
| qPCR Arrays (Targeted) | Quantifies expression changes in specific pathways (e.g., stress, apoptosis). | |
| Cellular Signaling | Western Blotting / ELISA | Measures phosphorylation status of key signaling proteins. |
Table 2: Comparison of Broad Off-Target Screening Platforms
| Platform | Principle | Pros | Cons |
| Biochemical Kinase Panels | Measures enzymatic activity of purified kinases in the presence of the compound. | High-throughput, quantitative (IC50), broad coverage. | Lacks cellular context (e.g., membrane permeability, ATP concentration). |
| Cell-Based Target Engagement | Measures compound binding to a target protein within intact cells (e.g., via BRET or FRET). | Physiologically relevant, confirms cell penetration. | Lower throughput, requires specific cell lines and reagents for each target. |
| Phenotypic Screening | High-content imaging or multi-parameter flow cytometry to screen for diverse cellular changes. | Unbiased, identifies functional consequences. | Deconvolution of the specific molecular target can be challenging and time-consuming. |
| Gene Expression Profiling | Compares the transcriptomic signature of the compound to a database of known drugs (e.g., Connectivity Map). | Unbiased, hypothesis-generating. | Indirect; changes in gene expression are downstream effects and may not pinpoint the direct target. |
Experimental Protocols
Protocol 1: General Kinase Profiling (Biochemical)
Objective: To identify unintended kinase targets of a test compound. This is typically performed as a fee-for-service by specialized vendors.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations (e.g., 10-point curve from 10 µM to 0.5 nM).
-
Assay Reaction: For each kinase in the panel, the reaction is initiated by mixing the kinase, a specific peptide substrate, and ATP in an appropriate buffer. The reaction is performed with and without the test compound.
-
Detection: The assay measures the amount of phosphorylated substrate after a set incubation period. Common detection methods include radiometric assays (³³P-ATP) or fluorescence/luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve. A "hit" is typically defined as >50% inhibition at a specific concentration (e.g., 1 µM).
Protocol 2: Cell Viability Assessment using a Luminescence-Based Assay
Objective: To determine if the test compound induces cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure (e.g., CellTiter-Glo®):
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add a volume of reagent equal to the volume of medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability) and plot the percentage of viability against compound concentration to determine the CC50 (concentration causing 50% cytotoxicity).
Protocol 3: Targeted Gene Expression Analysis by RT-qPCR
Objective: To validate if an unexpected phenotype is associated with off-target transcriptional changes.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with the test compound at one or more concentrations and a vehicle control for a specified time (e.g., 6 or 24 hours). Harvest the cells and extract total RNA using a column-based kit or Trizol reagent.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and/or random primers.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, a DNA polymerase, dNTPs, and ROX reference dye (if required by the instrument).
-
Add the master mix, pre-validated primers for your target genes (e.g., stress response genes like HMOX1, apoptosis genes like BAX), and diluted cDNA to a 96- or 384-well qPCR plate.
-
Include primers for at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
-
Data Acquisition: Run the plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression changes using the delta-delta Ct (ΔΔCt) method. A significant fold-change (e.g., >2-fold up or down) in a gene unrelated to the on-target pathway suggests a potential off-target effect.
Visualizations
Caption: On-target pathway of a thrombin-evoked calcium entry inhibitor.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
Technical Support Center: Interpreting Unexpected Results in TS 155-2 Experiments
Welcome to the technical support center for TS 155-2. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this novel macrocyclic lactone. This compound is known primarily as an inhibitor of thrombin-evoked calcium (Ca2+) entry and a vacuolar H+-ATPase (V-ATPase) inhibitor, with additional antibiotic properties. Given that extensive literature on this compound is not yet available, this guide provides troubleshooting advice based on its known mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action for this compound?
A1: this compound has two primary reported mechanisms of action. It is an inhibitor of thrombin-induced calcium (Ca2+) entry into cells.[1] Additionally, it has been identified as a V-ATPase inhibitor, similar to bafilomycin.[2] It is also reported to have antibiotic, hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities, though detailed studies on these effects are limited.[3]
Q2: In which experimental systems can I expect to see an effect with this compound?
A2: Based on its mechanisms of action, this compound is expected to be active in cellular and biochemical assays related to:
-
Thrombin-mediated signaling: Particularly in cell types that respond to thrombin with an increase in intracellular calcium, such as platelets, fibroblasts, endothelial cells, and smooth muscle cells.[1]
-
V-ATPase-dependent processes: This includes assays measuring lysosomal pH, endosomal acidification, autophagy, and bone resorption by osteoclasts.[1][2]
-
Antibacterial studies: As an antibiotic isolated from Streptomyces sp., it can be tested against various bacterial strains.[2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in ethanol, methanol, DMF, and DMSO.[3] For long-term storage, it is recommended to keep it at -20°C.[3]
Troubleshooting Guide for Unexpected Results
Section 1: Calcium Signaling Experiments
Unexpected results in calcium signaling assays are common. Below are some potential issues and troubleshooting steps when using this compound as an inhibitor of thrombin-induced calcium entry.
Scenario 1: No inhibition of thrombin-induced calcium influx is observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration of this compound | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50). Start with a broad range of concentrations (e.g., 1 nM to 100 µM). |
| Cell type is not responsive to thrombin | Confirm that your cell line expresses functional thrombin receptors (e.g., PAR-1) and exhibits a robust calcium response to thrombin alone. |
| Issues with the calcium assay protocol | Ensure the calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) is properly loaded and that cells are healthy. Run positive controls (e.g., a known inhibitor of thrombin signaling) and negative controls (vehicle). |
| Rapid degradation or metabolism of this compound | Reduce the pre-incubation time with this compound before adding thrombin. |
Scenario 2: this compound causes an increase in baseline calcium levels before thrombin stimulation.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of this compound | High concentrations of inhibitors can have non-specific effects on cell membrane integrity. Lower the concentration of this compound. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH assay) to determine if the concentration of this compound being used is toxic to the cells. |
| Interaction with the calcium indicator dye | Test for any direct interaction between this compound and the fluorescent dye in a cell-free system. |
Section 2: V-ATPase Inhibition Experiments
As a V-ATPase inhibitor, this compound is expected to disrupt the acidification of intracellular organelles.
Scenario 1: No change in lysosomal pH is observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient concentration or incubation time | Perform a time-course and dose-response experiment. V-ATPase inhibition effects on organellar pH may take longer to become apparent compared to rapid signaling events. |
| Insensitive pH measurement assay | Use a sensitive lysosomotropic probe (e.g., LysoSensor or LysoTracker dyes) and ensure your detection instrument (fluorescence microscope or plate reader) is set up correctly. |
| Cellular compensation mechanisms | Cells may have compensatory mechanisms to maintain pH homeostasis. Consider using cell lines known to be sensitive to V-ATPase inhibitors. |
Scenario 2: Unexpected morphological changes or cell death.
| Possible Cause | Troubleshooting Steps |
| Disruption of essential cellular processes | V-ATPase inhibition can interfere with endocytosis, autophagy, and protein degradation, leading to cellular stress and apoptosis.[4] Correlate morphological changes with markers of apoptosis (e.g., caspase activation). |
| High sensitivity of the cell line | Some cell lines, particularly cancer cells, can be highly dependent on V-ATPase function for survival.[5] Consider using a less sensitive cell line for mechanistic studies if cytotoxicity is confounding the results. |
Section 3: Antibiotic Activity Experiments
This compound is also described as an antibiotic. Here are some common issues encountered in antimicrobial susceptibility testing.
Scenario 1: No zone of inhibition is observed in a disk diffusion assay.
| Possible Cause | Troubleshooting Steps |
| Bacterial strain is resistant | The test organism may have intrinsic or acquired resistance to this class of antibiotic. Test against a panel of different bacterial species. |
| Inappropriate concentration or solvent | Ensure a sufficient concentration of this compound is loaded onto the disk. The solvent used to dissolve this compound should evaporate and not have its own antimicrobial activity. |
| Poor diffusion into the agar | The molecular weight and solubility of this compound may limit its diffusion. Consider using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). |
Experimental Protocols
Protocol 1: Calcium Flux Assay for Thrombin-Induced Calcium Entry
-
Cell Preparation: Plate cells (e.g., human platelets, fibroblasts) in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (or vehicle control) and incubate for a predetermined time (e.g., 15-30 minutes).
-
Signal Detection: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Stimulation: Add a solution of thrombin to all wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-5 minutes).
-
Data Analysis: The change in fluorescence, indicating intracellular calcium concentration, is plotted over time. The peak fluorescence or the area under the curve can be used to quantify the response.
Protocol 2: V-ATPase Inhibition Assay using Lysosomal pH Measurement
-
Cell Culture: Plate cells in a suitable format for fluorescence microscopy or a plate reader.
-
Compound Treatment: Treat cells with different concentrations of this compound or a known V-ATPase inhibitor (e.g., bafilomycin A1) as a positive control for the desired duration (e.g., 1-6 hours).
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pH Probe Staining: Add a lysosomal pH indicator dye (e.g., LysoSensor Green DND-189) to the cells and incubate according to the manufacturer's instructions.
-
Imaging/Measurement: Acquire fluorescent images using a microscope or measure the fluorescence intensity with a plate reader.
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Analysis: Quantify the change in fluorescence intensity, which correlates with changes in lysosomal pH. A decrease in the fluorescence of LysoSensor Green indicates an increase in lysosomal pH (alkalinization), consistent with V-ATPase inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thrombin-induced calcium signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of V-ATPase and its inhibition by this compound.
Caption: Experimental workflow for a calcium flux assay.
References
- 1. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Thrombin-mediated increases in cytosolic [Ca2+] involve different mechanisms in human pulmonary artery smooth muscle and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vacuolar ATPase as a potential therapeutic target and mediator of treatment resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Insights into the Structure, Regulation and Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for V-ATPase Inhibition in Calcium Signaling Studies with TS 155-2
Welcome to the technical support center for researchers utilizing TS 155-2 in calcium signaling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on controlling for the compound's inhibitory effects on Vacuolar-type H+-ATPase (V-ATPase).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a macrocyclic lactone, identified as an analogue of bafilomycin.[1][2] While initially investigated for its ability to block thrombin-evoked calcium entry, it is now understood to be an inhibitor of V-ATPase activity.[1][3] V-ATPases are proton pumps essential for acidifying intracellular organelles like lysosomes and endosomes.
Q2: How does V-ATPase inhibition by this compound affect calcium signaling?
V-ATPase inhibition by this compound can indirectly modulate intracellular calcium levels. By disrupting the proton gradient across organellar membranes, it can affect the function of ion exchangers, such as H+/Ca2+ exchangers, leading to alterations in intracellular calcium storage and release.[4][5] This can manifest as changes in cytosolic calcium concentrations, potentially confounding the interpretation of calcium signaling experiments. For instance, alkalinization of acidic stores can lead to the release of calcium from these compartments.[5]
Q3: Is there a known IC50 value for this compound's inhibition of V-ATPase?
Q4: What are the essential control experiments to perform when using this compound in calcium signaling studies?
To distinguish the V-ATPase-mediated effects of this compound from other potential mechanisms, it is crucial to include the following controls:
-
Use of a known V-ATPase inhibitor: Bafilomycin A1 is a well-characterized and specific V-ATPase inhibitor that can be used as a positive control to mimic the effects of V-ATPase inhibition on calcium signaling in your system.[6][7]
-
Measurement of organellar pH: Directly assessing the effect of this compound on the pH of acidic organelles (e.g., lysosomes) will confirm its V-ATPase inhibitory activity in your cells.
-
Measurement of cytosolic pH: V-ATPase inhibition can lead to changes in cytosolic pH, which can independently affect calcium signaling proteins.[8] Monitoring cytosolic pH is therefore recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected changes in basal cytosolic calcium levels upon this compound application. | V-ATPase inhibition is causing calcium leak from acidic stores. | Perform a control experiment with Bafilomycin A1 to see if it produces a similar effect. Measure lysosomal pH to confirm V-ATPase inhibition by this compound. |
| This compound potentiates or inhibits agonist-induced calcium release. | Altered calcium loading of intracellular stores due to V-ATPase inhibition. | Characterize the effect of this compound on the calcium content of the endoplasmic reticulum and acidic organelles using ionophores like thapsigargin and ionomycin in the absence of extracellular calcium. |
| Difficulty in distinguishing direct calcium channel blockade from V-ATPase-mediated effects. | This compound may have multiple targets. | Design experiments to isolate different components of the calcium signaling pathway. For example, use patch-clamp electrophysiology to directly measure the effect of this compound on specific ion channels in the plasma membrane. Compare the time course of V-ATPase inhibition (which may be slower) with the onset of calcium signaling changes. |
| Variability in the effects of this compound between experiments. | Cell health, passage number, or buffering capacity of the media may influence the cellular response to V-ATPase inhibition. | Standardize cell culture conditions. Ensure the experimental buffer has adequate pH buffering capacity. Regularly check for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH using LysoTracker Probes
This protocol allows for the confirmation of V-ATPase inhibition by this compound by measuring the pH of acidic organelles.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
LysoTracker Red DND-99 (or other suitable LysoTracker probe)
-
This compound
-
Bafilomycin A1 (positive control)
-
Live-cell imaging microscope with appropriate filter sets
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Pre-treat cells with this compound at the desired concentration for the desired time. Include a vehicle control and a positive control with Bafilomycin A1 (e.g., 100 nM for 30-60 minutes).
-
During the last 15-30 minutes of the treatment, load the cells with LysoTracker Red (typically 50-75 nM) in pre-warmed culture medium.
-
Wash the cells twice with pre-warmed imaging buffer (e.g., HBSS).
-
Acquire fluorescence images using the live-cell imaging microscope.
-
Quantify the fluorescence intensity of the LysoTracker probe in individual cells. A decrease in fluorescence intensity indicates an increase in lysosomal pH (alkalinization), consistent with V-ATPase inhibition.
Protocol 2: In Vitro V-ATPase Activity Assay
This biochemical assay directly measures the proton pumping activity of V-ATPase in isolated organellar membranes.
Materials:
-
Isolated organellar fractions enriched in V-ATPase (e.g., lysosomal or vacuolar vesicles)
-
Assay buffer (e.g., 25 mM HEPES-Tris pH 7.4, 150 mM KCl, 5 mM MgCl2)
-
ATP
-
Quinacrine (fluorescent pH probe)
-
This compound
-
Bafilomycin A1 (positive control)
-
Fluorescence plate reader
Procedure:
-
Prepare a suspension of the isolated vesicles in the assay buffer.
-
Add quinacrine to the vesicle suspension (e.g., 10 µM).
-
Add this compound or Bafilomycin A1 at various concentrations to the wells of a microplate. Include a vehicle control.
-
Add the vesicle/quinacrine suspension to the wells.
-
Initiate the reaction by adding ATP (e.g., 1-5 mM).
-
Immediately measure the decrease in quinacrine fluorescence over time using a fluorescence plate reader (Excitation ~420 nm, Emission ~500 nm). The quenching of quinacrine fluorescence indicates the acidification of the vesicles.
-
Calculate the initial rate of fluorescence quenching for each condition. Inhibition of V-ATPase activity will result in a reduced rate of quenching.
Protocol 3: Differentiating V-ATPase Inhibition from Direct Calcium Channel Blockade
This workflow helps to dissect the contribution of V-ATPase inhibition to the observed effects of this compound on calcium signaling.
Figure 1. A logical workflow to dissect the mechanism of action of this compound in calcium signaling experiments.
Signaling Pathway Diagram
Figure 2. The inhibitory effect of this compound on V-ATPase disrupts the proton gradient, affecting H+/Ca2+ exchange and leading to altered cytosolic calcium levels.
References
- 1. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. journals.biologists.com [journals.biologists.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bafilomycin A1 activates respiration of neuronal cells via uncoupling associated with flickering depolarization of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Astrocyte calcium microdomains are inhibited by bafilomycin A1 and cannot be replicated by low-level Schaffer collateral stimulation in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytosolic pH is a second messenger for glucose and regulates the PKA pathway through V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Cytotoxic Effects of Long-Term TS 155-2 Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects associated with long-term exposure to TS 155-2.
Known Issues & FAQs
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as JBIR 100, is an antimicrobial agent and a macrocyclic lactone.[1][2] There appear to be multiple reported mechanisms of action. Some evidence suggests it is a Bafilomycin analogue that inhibits V-ATPase activity.[1] V-ATPase is crucial for the acidification of intracellular compartments like lysosomes. Another reported mechanism is the blockade of thrombin-evoked calcium (Ca2+) entry into cells.[2] Thrombin is a key component of the coagulation cascade and can trigger intracellular signaling, including calcium mobilization.[2]
Q2: What are the known cytotoxic effects of this compound?
A2: this compound has demonstrated cytotoxic effects against HeLa cells with a reported IC50 of 72.6 nM after 48 hours of exposure.[1][3] The exact mechanism of this cytotoxicity is still under investigation but is likely linked to its effects on V-ATPase and/or calcium signaling.
Q3: Why am I observing higher-than-expected cytotoxicity in my experiments?
A3: Several factors could contribute to this. The specific cell line you are using may have a higher sensitivity to V-ATPase inhibition or disruptions in calcium homeostasis. Additionally, the long-term exposure protocol may lead to cumulative cellular stress. It is also important to consider the purity of the this compound compound and the stability of the compound in your culture media over time.
Q4: Are there any known resistance mechanisms to this compound?
A4: The available literature does not describe specific resistance mechanisms to this compound. However, general mechanisms of resistance to cytotoxic agents can include upregulation of drug efflux pumps, alterations in the target protein, or activation of pro-survival signaling pathways.
Troubleshooting Guide
Issue 1: Excessive Cell Death Observed in Long-Term Cultures
-
Potential Cause A: V-ATPase Inhibition Leading to Lysosomal Dysfunction. Long-term inhibition of V-ATPase can lead to a failure in lysosomal acidification, impairing autophagy and leading to the accumulation of toxic cellular waste.
-
Mitigation Strategy A:
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen where cells are exposed to this compound for a specific period, followed by a recovery period in drug-free media.
-
Autophagy Modulators: Co-treatment with agents that can promote autophagic flux through alternative pathways might help clear accumulated waste. However, this should be approached with caution as it can have complex effects.
-
-
Potential Cause B: Disruption of Calcium Homeostasis. Sustained disruption of intracellular calcium signaling can trigger apoptotic pathways.
-
Mitigation Strategy B:
-
Calcium Chelators: The use of intracellular calcium chelators like BAPTA-AM could be explored to buffer the cytosolic calcium concentration. The concentration of the chelator must be carefully optimized to avoid disrupting normal cellular functions.
-
Media Optimization: Ensure your culture media has an appropriate and stable calcium concentration.
-
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
-
Potential Cause A: Variability in Compound Potency. The stability of this compound in solution over time may vary.
-
Mitigation Strategy A:
-
Fresh Preparations: Prepare fresh stock solutions of this compound for each experiment.
-
Storage Conditions: Store stock solutions at the recommended temperature and protect them from light to prevent degradation.
-
-
Potential Cause B: Cell Density and Proliferation Rate. The cytotoxic effect of many compounds can be dependent on the cell cycle and density.
-
Mitigation Strategy B:
-
Standardized Seeding Density: Ensure a consistent cell seeding density for all experiments.
-
Monitor Proliferation: Monitor the proliferation rate of your control cells to ensure it is consistent between experiments.
-
Quantitative Data Summary
| Compound | Cell Line | IC50 | Exposure Time | Reference |
| This compound | HeLa | 72.6 nM | 48 hours | [1][3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol.
-
Include three types of controls: vehicle control (spontaneous LDH release), maximum LDH release control (cells treated with lysis buffer), and a no-cell background control.
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Visualizations
Caption: Potential mechanism of this compound induced cytotoxicity via V-ATPase inhibition.
Caption: Postulated mechanism of this compound action on thrombin-induced calcium signaling.
Caption: General workflow for testing strategies to mitigate this compound cytotoxicity.
References
Why is my TS 155-2 not inhibiting thrombin-induced calcium influx?
This guide provides troubleshooting assistance for researchers observing a lack of inhibition of thrombin-induced calcium influx by the experimental compound TS 155-2.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, not inhibiting thrombin-induced calcium influx in my assay?
A1: A lack of inhibitory activity can stem from several factors, which can be broadly categorized into four areas: reagent or compound issues, suboptimal cell health, protocol execution errors, or a misunderstanding of the compound's specific mechanism of action.
A logical approach to troubleshooting is to first verify the integrity of the assay itself by checking your controls. If the positive and negative controls are behaving as expected, the issue likely lies with the experimental compound or its interaction with the specific biological system.
Below is a troubleshooting workflow to help you systematically identify the potential source of the problem.
Troubleshooting Guide
Step 1: Analyze Your Controls
Your first step is to determine if the assay is working correctly. Compare your results to the expected outcomes for standard controls.
Table 1: Analysis of Experimental Controls
| Condition | Treatment | Expected Outcome (Relative Fluorescence Units - RFU) | Observed Outcome | Potential Implication of Mismatch |
| Negative Control | Cells + Assay Buffer (No Thrombin) | Stable, low-level baseline fluorescence. | High or unstable baseline may indicate unhealthy cells or dye loading issues.[1] | |
| Positive Agonist | Cells + Thrombin | Rapid, significant increase in fluorescence post-injection. | No response suggests issues with cells, thrombin activity, or receptor expression. | |
| Positive Control | Cells + Calcium Ionophore (e.g., Ionomycin) | Rapid, robust increase in fluorescence to maximum levels.[2] | No response points to problems with the calcium dye or the instrument setup.[2] | |
| Your Experiment | Cells + this compound (pre-incubation) + Thrombin | Fluorescence signal should be significantly lower than "Positive Agonist" condition. | No reduction in signal. | The focus of this troubleshooting guide. |
If your positive control (Ionomycin) works but the thrombin stimulation does not, the problem lies with the thrombin signaling pathway in your cells. If none of the stimuli work, start by troubleshooting the general assay components (cells, dye, instrument).
Troubleshooting Workflow Diagram
The following diagram outlines a logical sequence for diagnosing the issue.
Caption: A logical workflow for troubleshooting a failed inhibition experiment.
Step 2: Investigate Potential Problem Areas
An inactive or improperly prepared compound is a common cause of failed experiments.
Q2: How can I be sure my this compound compound and other reagents are viable?
A2: Systematically verify the quality and concentration of all critical reagents. Refer to the checklist below.
Table 2: Reagent Quality Control Checklist
| Reagent | Check | Recommended Action |
| This compound | Purity & Identity | Confirm purity via HPLC/MS if possible. Ensure you have the correct compound. |
| Concentration | Prepare fresh dilutions from a new stock. Check for calculation errors. Test a wider concentration range. | |
| Solubility | Visually inspect for precipitation after dilution in assay buffer. Solubility issues are common with inhibitors.[3] | |
| Storage & Stability | Confirm compound was stored correctly (temperature, light, moisture). Avoid repeated freeze-thaw cycles.[1] | |
| Thrombin | Activity | Thrombin is a serine protease; its activity can degrade over time.[4] Use a fresh vial or test its activity in a separate clotting assay. |
| Calcium Dye | Storage | Dyes like Fluo-8 must be stored protected from light and moisture.[5] |
| Assay Buffer | Composition | Ensure the buffer contains physiological levels of extracellular calcium, as this is critical for the influx measurement.[6] |
The biological system must be healthy and capable of responding to the stimulus.
Q3: Could my cells be the reason for the lack of inhibition?
A3: Yes. Unhealthy cells or cells that do not properly express the target receptor will produce unreliable data.
-
Cell Viability: Inspect cells under a microscope before the assay. They should be well-adhered (if applicable) and display healthy morphology. Low viability can result in a poor signal.[1]
-
Receptor Expression: Thrombin's primary receptor on many cell types is Protease-Activated Receptor 1 (PAR1).[7] Confirm that your cell line expresses functional PAR1 at the cell surface. This can be checked via flow cytometry, western blot, or by using a known PAR1 agonist peptide (like SFLLRN) to elicit a calcium response.[8]
-
Cell Density: Optimal cell density is crucial. If cells are too sparse, the total signal may be too low. If they are overgrown, they may be unhealthy or desensitized. A cell titration experiment is recommended.[1]
-
Serum Starvation: If cells were kept in serum-containing medium up to the experiment, receptors might be desensitized. Consider serum-starving the cells for several hours before the assay.[2]
Minor deviations in the protocol can lead to major changes in results.
Q4: My reagents and cells seem fine. Could I have made a mistake in the protocol?
A4: Absolutely. Calcium flux assays are sensitive to timing, temperature, and technique.[9]
-
Inhibitor Pre-incubation Time: Was the pre-incubation time with this compound long enough for it to engage its target? This time can range from minutes to hours depending on the compound's mechanism. Test a longer pre-incubation period.
-
Dye Loading: Ensure the cells were incubated with the calcium dye for the recommended time (typically 30-60 minutes) to allow for complete de-esterification within the cell.[10]
-
Temperature: Maintain a consistent temperature. If dye loading is done at 37°C and the assay is run at room temperature, allow the plate to equilibrate to prevent temperature-dependent artifacts.[5]
-
Thrombin Concentration (EC50/EC80): You should be stimulating with a thrombin concentration that gives a robust but submaximal response (around EC80). If the thrombin concentration is too high, it may overcome the inhibitory effect of your compound. Perform a thrombin dose-response curve to determine the appropriate concentration.
-
Instrument Settings: Double-check the excitation and emission wavelengths for your specific calcium dye (e.g., ~490 nm excitation / ~525 nm emission for Fluo-8 or Fluo-4).[5][11] Ensure the baseline reading is stable before adding agonist.
Reference Information
Thrombin Signaling Pathway
Thrombin activates the Gq-protein-coupled receptor PAR1. This initiates a signaling cascade that results in the release of calcium from intracellular stores and the influx of extracellular calcium, which is the event your assay measures. An inhibitor like this compound is likely designed to block one of the steps in this pathway.
Caption: Thrombin-PAR1 signaling pathway leading to increased intracellular calcium.[12][13]
Standard Protocol: Thrombin-Induced Calcium Flux Assay
This protocol is a general guideline. You may need to optimize steps for your specific cell line and equipment.
-
Cell Preparation:
-
Dye-Loading:
-
Prepare a dye-loading solution according to the manufacturer's instructions (e.g., Fluo-8 dye mixed with an assay buffer like HBSS).[5]
-
Carefully remove the cell culture medium from the plate.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye-loading solution to each well.[5]
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[5]
-
-
Compound Addition (Inhibition):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the desired volume of the this compound solution to the appropriate wells.
-
Incubate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature.
-
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader (e.g., FlexStation or FLIPR).[11]
-
Set the instrument parameters (e.g., Ex/Em = 490/525 nm).[11]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument's integrated pipettor to add a pre-determined concentration of thrombin to all wells.
-
Continue recording the fluorescence signal for at least 100-120 seconds to capture the peak response and subsequent signal decay.[5]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline reading from the peak fluorescence for each well.
-
Compare the ΔRFU from wells treated with this compound to the "thrombin only" positive control wells to determine the percent inhibition.
-
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Thrombin inhibitors identified by computer-assisted multiparameter design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombin - Wikipedia [en.wikipedia.org]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Thrombin-induced calcium movements in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu [bu.edu]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 12. Thrombin-Induced Calpain Activation Promotes Protease-Activated Receptor 1 Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing variability in results with different batches of TS 155-2
Welcome to the technical support center for TS 155-2. This resource is designed to help you troubleshoot and address potential variability in your experimental results when working with different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the bioactivity of different lots of this compound. What could be the cause of this?
A1: Batch-to-batch variability in biological reagents is a known challenge. Several factors can contribute to this, including:
-
Minor differences in the manufacturing process: Even with stringent quality control, minute variations in production can lead to differences in the final product's activity.
-
Storage and handling conditions: Improper storage temperature, freeze-thaw cycles, or exposure to light can degrade the product and affect its performance.
-
Reagent preparation: Inconsistencies in the reconstitution or dilution of this compound can lead to different effective concentrations.
-
Assay conditions: Variations in cell passage number, serum concentration in the media, or incubation times can all contribute to result variability.
We recommend performing a side-by-side comparison of the new and old lots to quantify the difference in activity.
Q2: How can we mitigate the impact of batch-to-batch variability on our long-term studies?
A2: To minimize the impact of lot-to-lot variation, we suggest the following:
-
Lot validation: Whenever you receive a new batch of this compound, perform a validation experiment to compare its performance against a previously characterized or "gold standard" lot.
-
Purchase larger quantities: If possible, purchase a single large lot of this compound to support your entire study. This will eliminate batch variability as a confounding factor.
-
Establish internal controls: Include both positive and negative controls in all your experiments. This will help you to normalize your results and identify any deviations from the expected outcomes.
-
Thorough record-keeping: Maintain detailed records of the lot numbers used for each experiment, along with the corresponding results. This will help you to track and troubleshoot any issues that may arise.
Troubleshooting Guide
Issue: Reduced Potency with a New Batch of this compound
If you are observing lower than expected activity with a new lot of this compound, please follow this troubleshooting workflow:
Caption: Troubleshooting workflow for reduced this compound potency.
Quantitative Data Summary
When comparing a new lot of this compound (Lot B) to a previous, well-characterized lot (Lot A), a dose-response experiment can quantify the difference in potency. Below is an example of such a comparison in a cell-based assay measuring the inhibition of a specific signaling pathway.
| Concentration (nM) | Lot A (% Inhibition) | Lot B (% Inhibition) |
| 0.1 | 5.2 ± 1.1 | 2.1 ± 0.8 |
| 1 | 25.8 ± 3.5 | 15.3 ± 2.9 |
| 10 | 78.3 ± 5.1 | 65.9 ± 4.7 |
| 100 | 95.1 ± 2.8 | 92.5 ± 3.1 |
| 1000 | 98.9 ± 1.5 | 97.8 ± 1.9 |
| IC50 (nM) | 8.7 | 15.2 |
The data indicates that Lot B has a higher IC50 value, suggesting it is less potent than Lot A. This information can be used to adjust the concentration of Lot B in future experiments to achieve a comparable biological effect.
Experimental Protocols
Standard Cell-Based Bioactivity Assay for this compound
This protocol describes a general method for assessing the bioactivity of this compound by measuring its ability to inhibit a target signaling pathway.
-
Cell Culture:
-
Culture cells (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and are at 80-90% confluency before starting the experiment.
-
-
Reagent Preparation:
-
Reconstitute lyophilized this compound from two different lots (Lot A and Lot B) in sterile DMSO to a stock concentration of 10 mM.
-
Prepare a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
-
Assay Procedure:
-
Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing the various concentrations of this compound from each lot. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 24 hours at 37°C.
-
-
Endpoint Measurement (Example: Luciferase Reporter Assay):
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for each lot using a non-linear regression model.
-
Signaling Pathway
This compound is a potent inhibitor of the hypothetical "Variability-Associated Kinase" (VAK) pathway, which is implicated in cellular stress responses. Understanding this pathway can help in interpreting experimental results.
Caption: this compound inhibits the VAK signaling pathway.
How to distinguish between V-ATPase inhibition and other effects of TS 155-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the V-ATPase inhibitor TS 155-2 (also known as JBIR-100). The focus is on distinguishing its primary V-ATPase inhibitory effects from other potential cellular activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also identified as JBIR-100, is a macrocyclic lactone and a bafilomycin analogue.[1][2] Its primary mechanism of action is the inhibition of Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for acidifying various intracellular compartments like lysosomes and endosomes.[1][2][3]
Q2: What are the known or potential effects of this compound other than V-ATPase inhibition?
Beyond its V-ATPase inhibitory activity, this compound has been reported to possess several other biological activities, including:
-
Anti-platelet activity [4]
-
Hypotensive, anti-ischemic, and anti-inflammatory effects [4]
-
Blockade of thrombin-evoked calcium (Ca2+) entry into cells [4]
-
Antimicrobial properties [2]
-
In bacterial studies, its counterpart JBIR-100 has been shown to perturb the cell membrane.[5][6]
These additional activities highlight the importance of designing experiments to isolate and confirm V-ATPase inhibition as the cause of an observed phenotype.
Q3: How can I be sure that the cellular phenotype I observe is due to V-ATPase inhibition by this compound and not an off-target effect?
To confidently attribute an observed cellular effect to V-ATPase inhibition, a multi-faceted approach is necessary. This involves a combination of direct enzymatic assays, cellular assays to confirm lysosomal pH changes, and counter-screening for known potential off-target effects. The following troubleshooting guides provide detailed experimental workflows.
Troubleshooting Guides
Guide 1: Confirming V-ATPase Inhibition
This guide outlines the steps to directly measure the effect of this compound on V-ATPase activity.
dot
Caption: Workflow for confirming V-ATPase inhibition by this compound.
| Parameter | Assay | Description | Expected Outcome with this compound |
| IC50 (ATP Hydrolysis) | ATP Hydrolysis Assay | Concentration of this compound that inhibits 50% of V-ATPase-dependent ATP hydrolysis. | A measurable and potent IC50 value. |
| IC50 (Proton Pumping) | Proton Pumping Assay | Concentration of this compound that inhibits 50% of V-ATPase-dependent proton pumping. | An IC50 value consistent with the ATP hydrolysis assay. |
| Change in Lysosomal pH | Lysosomal pH Assay | Measurement of the increase in lysosomal pH upon treatment with this compound. | A dose-dependent increase in lysosomal pH. |
1. V-ATPase Dependent ATP Hydrolysis Assay (Malachite Green)
-
Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by V-ATPase.
-
Methodology:
-
Isolate V-ATPase-enriched membrane fractions from cells or tissues.
-
Incubate the membrane fractions with varying concentrations of this compound, a known V-ATPase inhibitor (e.g., Bafilomycin A1) as a positive control, and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Stop the reaction and add Malachite Green reagent.
-
Measure the absorbance at ~620-650 nm.
-
The amount of Pi released is proportional to the V-ATPase activity.
-
2. Proton Pumping Assay (Acridine Orange Quenching)
-
Principle: Acridine orange (AO) is a fluorescent dye that accumulates in acidic compartments. As the V-ATPase pumps protons into vesicles, AO accumulates, leading to a quenching of its fluorescence. Inhibition of the V-ATPase prevents this quenching.[7][8][9]
-
Methodology:
-
Use isolated lysosomes or other V-ATPase-containing vesicles.
-
Add acridine orange to the vesicle suspension.
-
Add varying concentrations of this compound or controls.
-
Initiate proton pumping by adding ATP.
-
Monitor the decrease in AO fluorescence over time (Excitation: ~490 nm, Emission: ~530 nm).[9]
-
The rate of fluorescence quenching is proportional to V-ATPase activity.
-
3. Cellular Lysosomal pH Measurement (LysoSensor Dyes)
-
Principle: LysoSensor dyes are fluorescent probes that exhibit a pH-dependent fluorescence. Ratiometric dyes like LysoSensor Yellow/Blue allow for a more accurate quantification of lysosomal pH.[10][11][12]
-
Methodology:
-
Culture cells to the desired confluency.
-
Treat cells with a dose-range of this compound, a positive control (Bafilomycin A1), and a vehicle control for a specified time.
-
Load the cells with a LysoSensor dye according to the manufacturer's protocol.[10][11]
-
Measure the fluorescence intensity at the two emission wavelengths for the ratiometric dye.
-
Calculate the ratio of the fluorescence intensities and determine the lysosomal pH using a calibration curve.[10][12]
-
Guide 2: Investigating Potential Off-Target Effects
This guide provides a logical workflow to investigate the known potential off-target effects of this compound.
dot
Caption: Logical workflow to distinguish on-target vs. off-target effects.
| Parameter | Assay | Description | Potential Outcome with this compound |
| Intracellular Ca2+ Concentration | Calcium Imaging | Measurement of changes in cytosolic calcium levels in response to this compound. | An increase or altered kinetics of intracellular calcium, independent of V-ATPase inhibition. |
| Platelet Aggregation (%) | Platelet Aggregometry | Quantification of the extent of platelet aggregation induced or inhibited by this compound. | Inhibition or induction of platelet aggregation. |
| Membrane Potential | Membrane Potential Dyes | Measurement of changes in plasma membrane potential. | Depolarization or hyperpolarization of the cell membrane. |
1. Intracellular Calcium Measurement
-
Principle: Use of fluorescent calcium indicators (e.g., Fura-2, Fluo-4) to measure changes in cytosolic free calcium concentration.
-
Methodology:
-
Load cultured cells with a calcium-sensitive fluorescent dye.
-
Establish a baseline fluorescence reading.
-
Add this compound and monitor the change in fluorescence intensity over time.
-
As a control, test the effect of a known V-ATPase inhibitor. If this compound affects calcium signaling and the known V-ATPase inhibitor does not, this suggests an off-target effect.
-
2. Platelet Aggregation Assay
-
Principle: Light transmission aggregometry (LTA) or impedance aggregometry measures the degree of platelet clumping in response to an agonist.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from whole blood.
-
Pre-incubate the PRP with this compound or a vehicle control.
-
Induce platelet aggregation with an agonist (e.g., ADP, collagen, or thrombin).
-
Measure the change in light transmission or impedance to quantify aggregation.[13][14]
-
A change in the aggregation response in the presence of this compound would indicate a direct effect on platelet function.
-
3. Cell Membrane Potential/Integrity Assay
-
Principle: Utilize potentiometric fluorescent dyes (e.g., DiOC2(3)) to detect changes in cell membrane potential.
-
Methodology:
-
Treat cells with this compound.
-
Stain cells with the membrane potential-sensitive dye.
-
Analyze the fluorescence using flow cytometry or fluorescence microscopy.
-
A shift in fluorescence indicates a change in membrane potential, which could be an effect independent of V-ATPase inhibition.[5]
-
By following these guides, researchers can systematically dissect the cellular effects of this compound, leading to a more accurate interpretation of experimental results and a clearer understanding of its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. scbt.com [scbt.com]
- 4. apexbt.com [apexbt.com]
- 5. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput analysis of vacuolar acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. 2.9. pH Measurements Using LysoSensor Yellow/Blue [bio-protocol.org]
- 11. Lysosomal pH Measurement [bio-protocol.org]
- 12. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 13. The role of the Platelet Function Analyzer (PFA)-100 and platelet aggregometry in the differentiation of essential thrombocythemia from reactive thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of TS 155-2 on Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TS 155-2, a macrocyclic lactone identified as an inhibitor of thrombin-stimulated calcium entry, against other well-established calcium channel blockers. While literature on this compound is currently limited, this document outlines the standard experimental methodologies required to validate its inhibitory effects and presents a comparative landscape of existing calcium channel inhibitors with supporting data.
Introduction to this compound
This compound is a macrocyclic lactone that has been shown to block calcium (Ca2+) entry into cells following stimulation by thrombin.[1] Preliminary information suggests it possesses hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory properties.[1] The mechanism is thought to involve the inhibition of thrombin-induced intracellular calcium mobilization, a key process in the signaling pathways of various cell types including platelets, fibroblasts, and smooth muscle cells.[1] Thrombin triggers the production of inositol 1,4,5-trisphosphate (IP3), which in turn releases calcium from intracellular stores and stimulates calcium influx from the extracellular space.[1] However, detailed in vitro and in vivo studies validating the specific inhibitory effects of this compound on calcium channels are not yet widely available in published literature.[1]
Comparative Data: this compound vs. Alternative Calcium Channel Blockers
Due to the lack of specific quantitative data for this compound, this section provides a comparative table of well-characterized calcium channel blockers, focusing on their half-maximal inhibitory concentration (IC50) values against various calcium channel subtypes. This data serves as a benchmark for the potential evaluation of this compound.
| Compound | Class | Target Channel(s) | IC50 Value | Cell Type/Assay Condition |
| This compound | Macrocyclic Lactone | Thrombin-Stimulated Ca2+ Entry | Data Not Available | --- |
| Nifedipine | Dihydropyridine | L-type (CaV1.2) | 0.142 nM | Rat Cardiomyocytes |
| Amlodipine | Dihydropyridine | L-type, N-type | L-type: 2.4 µM, N-type: 5.8 µM | Oocytes |
| Verapamil | Phenylalkylamine | L-type | > Nifedipine & Diltiazem | Cardiac Muscle |
| Diltiazem | Benzothiazepine | L-type | > Nifedipine | Cardiac Muscle |
| Mibefradil | Benzimidazolyl-tetraline | T-type | Low micromolar | Recombinant channels |
| Ziconotide | ω-conotoxin | N-type (CaV2.2) | Potent Blocker | Neuronal Tissue |
Experimental Protocols for Validating Calcium Channel Inhibition
To rigorously validate the inhibitory effect of a compound like this compound on calcium channels, a combination of electrophysiological and cell-based imaging assays are typically employed.
1. Electrophysiology (Patch-Clamp Technique)
-
Objective: To directly measure the effect of the test compound on the ionic currents flowing through specific calcium channels.
-
Methodology:
-
Cell Preparation: Culture cells expressing the target calcium channel subtype (e.g., HEK293 cells transfected with a specific CaV channel subunit).
-
Patch-Clamp Recording:
-
A glass micropipette with a clean tip is pressed against the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
A voltage clamp is used to hold the cell membrane at a specific potential and to record the ionic currents that flow across the membrane in response to voltage steps.
-
-
Compound Application: The test compound (e.g., this compound) is applied to the cell at various concentrations.
-
Data Analysis: The recorded calcium currents before and after compound application are compared to determine the extent of inhibition and to calculate the IC50 value. The effect can be assessed for its voltage and use dependency.
-
2. Calcium Imaging Assays
-
Objective: To visualize and quantify changes in intracellular calcium concentration in response to a stimulus in the presence and absence of the test compound.
-
Methodology:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2, Fluo-4, or genetically encoded indicators like GCaMP). These dyes exhibit a change in fluorescence intensity upon binding to calcium.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.
-
Stimulation: Apply a stimulus known to induce calcium influx (e.g., thrombin for investigating this compound, or high potassium for voltage-gated channels).
-
Inhibitor Treatment: Pre-incubate the cells with the test compound or apply it concurrently with the stimulus.
-
Fluorescence Measurement: Use a fluorescence microscope or a plate reader to record the changes in fluorescence intensity over time.
-
Data Analysis: Compare the amplitude and kinetics of the calcium transients in control versus compound-treated cells to determine the inhibitory effect.
-
Visualizing Pathways and Workflows
Diagram 1: General Experimental Workflow for Validating a Calcium Channel Inhibitor
Caption: A generalized workflow for testing the efficacy of a potential calcium channel inhibitor.
Diagram 2: Proposed Signaling Pathway for this compound Inhibition
Caption: Putative mechanism of this compound in the thrombin signaling cascade.
Diagram 3: Comparison of Calcium Channel Blocker Classes
Caption: Classification and primary targets of major calcium channel blocker families.
References
A Comparative Guide to Verifying the Anti-inflammatory Properties of TS 155-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for verifying and characterizing the anti-inflammatory properties of the novel compound TS 155-2. Given the absence of published literature on its anti-inflammatory effects, this document outlines a series of established in vitro and in vivo models and provides detailed experimental protocols to enable a thorough investigation. The performance of this compound is benchmarked against well-characterized anti-inflammatory agents to provide a clear comparative analysis.
Introduction to this compound and Comparator Compounds
This compound is a macrocyclic lactone, reportedly produced by a Streptomyces species, that functions as a blocker of thrombin-evoked calcium (Ca2+) entry into cells.[1] An original patent for the compound suggests potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory activities, though these have not been explored in peer-reviewed literature.[1] The blockade of intracellular calcium signaling is a plausible mechanism for anti-inflammatory action, as calcium is a critical second messenger in many inflammatory pathways.
To objectively assess the anti-inflammatory potential of this compound, its performance will be compared against standard drugs with distinct mechanisms of action:
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects, primarily acting through the inhibition of nuclear factor-kappa B (NF-κB) and phospholipase A2.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
-
Adalimumab: A monoclonal antibody that specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This will be used in specific assays where TNF-α is a primary mediator.
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays provide the initial screening platform to determine the direct cellular and molecular anti-inflammatory effects of this compound.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of various inflammatory mediators. The murine macrophage cell line RAW 264.7 is a standard model for this assay.
Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells for 1 hour with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), Dexamethasone (e.g., 0.01, 0.1, 1, 10 µM), or Indomethacin (e.g., 1, 10, 50, 100 µM).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. Read absorbance at 540 nm.
-
Quantification of Cytokines (TNF-α, IL-6): Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
Data Presentation: Comparative Inhibition of Inflammatory Mediators (IC50 Values)
| Compound | NO Production IC50 (µM) | TNF-α Secretion IC50 (µM) | IL-6 Secretion IC50 (µM) | Cytotoxicity CC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone | Experimental Value | Experimental Value | Experimental Value | >100 |
| Indomethacin | >100 | Experimental Value | Experimental Value | >100 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Values are hypothetical and need to be determined experimentally.
Workflow for In Vitro Screening
Caption: Workflow for in vitro anti-inflammatory screening in macrophages.
In Vivo Verification of Anti-inflammatory Efficacy
In vivo models are essential to evaluate the therapeutic potential of this compound in a complex biological system, considering factors like pharmacokinetics and systemic effects.
This is a classic and highly reproducible model for evaluating the anti-edematous effect of anti-inflammatory drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-200g). Acclimatize animals for at least one week.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC, p.o.)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
-
Dosing: Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Presentation: Effect on Carrageenan-Induced Paw Edema
| Treatment Group (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | Experimental Value | 0% |
| This compound (10) | Experimental Value | Experimental Value |
| This compound (30) | Experimental Value | Experimental Value |
| This compound (100) | Experimental Value | Experimental Value |
| Indomethacin (10) | Experimental Value | Experimental Value |
Values are hypothetical and represent the peak inflammatory response, typically at 3 hours.
Workflow for In Vivo Acute Inflammation Model
Caption: Workflow for the carrageenan-induced paw edema model.
Elucidating the Mechanism of Action: Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key intracellular signaling pathways. The NF-κB pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes.[2]
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Use RAW 264.7 cells as described in the in vitro protocol. Pre-treat cells with this compound or Dexamethasone for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensity using imaging software and normalize the phosphorylated protein levels to their total protein levels.
NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
Conclusion
This guide outlines a systematic approach to verify and characterize the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models and comparing its activity against established anti-inflammatory drugs, researchers can generate the robust data necessary to determine its therapeutic potential. The investigation into its effects on key signaling pathways like NF-κB will provide crucial insights into its mechanism of action, paving the way for further pre-clinical development. The provided protocols and data presentation templates are designed to ensure a clear, objective, and comprehensive evaluation.
References
Comparative Analysis of Calcium Influx Inhibitors: TS 155-2 vs. Verapamil
A Guide for Researchers, Scientists, and Drug Development Professionals
Mechanism of Action and Specificity
TS 155-2 is a macrocyclic lactone produced by a Streptomyces species.[1][2] Its primary described function is the inhibition of thrombin-stimulated calcium entry into cells.[1][2][3][4][5] Thrombin triggers a signaling cascade that leads to the release of calcium from intracellular stores and subsequent influx of extracellular calcium. The precise calcium channel(s) targeted by this compound to mediate this inhibition have not been fully elucidated in publicly available literature. The original patent also suggests hypotensive, anti-platelet, anti-ischemic, and anti-inflammatory activity, though these effects have not been explored in subsequent research.[1][2]
Verapamil , a non-dihydropyridine calcium channel blocker, primarily targets L-type voltage-gated calcium channels (Ca_v1.2).[6] By blocking these channels, it reduces the influx of calcium into cardiac and vascular smooth muscle cells.[7] This action leads to a decrease in heart rate, myocardial contractility, and vasodilation, making it effective in treating hypertension, angina, and certain cardiac arrhythmias.[6][7][8][9]
Comparative Data
Due to the limited research on this compound, quantitative comparative data on its specificity against various calcium channels is unavailable. The following table summarizes the known information for both compounds.
| Feature | This compound | Verapamil |
| Compound Type | Macrocyclic lactone | Phenylalkylamine |
| Primary Mechanism | Inhibitor of thrombin-stimulated calcium entry[1][2][3][4][5] | L-type voltage-gated calcium channel blocker[6] |
| Known Off-Target Effects | Not documented | - T-type voltage-gated calcium channels- Potassium channels- P-glycoprotein (P-gp) efflux pump |
| Cellular Effect | Blocks thrombin-evoked calcium influx[1] | Reduces calcium influx in cardiac and smooth muscle cells[7] |
Signaling Pathways and Experimental Workflows
To visualize the known mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. apexbt.com [apexbt.com]
- 2. toku-e.com [toku-e.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. apexbt.com [apexbt.com]
- 6. Verapamil interactions to avoid | SingleCare [singlecare.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Verapamil: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 9. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Study on the Antimicrobial Efficacy of TS 155-2 and Other Macrolides
For Immediate Release
This guide provides a detailed comparative analysis of the antimicrobial activity of the investigational macrolide TS 155-2 against established macrolide antibiotics, including azithromycin, clarithromycin, and erythromycin. The data presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a bafilomycin analogue, demonstrates a distinct mechanism of action by inhibiting vacuolar ATPase (V-ATPase), setting it apart from traditional macrolides that target the bacterial ribosome.[1][2] This fundamental difference is reflected in its antimicrobial spectrum. This guide synthesizes available in vitro data to offer a direct comparison of the antimicrobial profiles of these compounds.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound and other macrolides is summarized below. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are presented to facilitate a quantitative comparison.
Table 1: Comparative Antimicrobial Activity of this compound (JBIR-100) Against Various Microorganisms
| Microorganism | This compound (JBIR-100) MIC (µM) |
| Bacillus sp. Al Hakam | 4 |
| Staphylococcus aureus USA300 | 4 |
| Bacillus subtilis | 8 |
| Vancomycin-resistant Enterococcus | >64 |
| Mycobacterium smegmatis | >64 |
| Escherichia coli | >64 |
| Pseudomonas aeruginosa | >64 |
| Debaryomyces hansenii (Fungus) | 16 |
| Candida albicans (Fungus) | >64 |
| Aspergillus fumigatus (Fungus) | >64 |
| Fusarium solani (Fungus) | >64 |
| Trichophyton rubrum (Fungus) | >64 |
Data sourced from a study on the biological characterization of JBIR-100.[3]
Table 2: Comparative Antimicrobial Activity of Standard Macrolides Against Common Pathogens (MIC in µg/mL)
| Microorganism | Azithromycin | Clarithromycin | Erythromycin |
| Streptococcus pneumoniae | 0.06 - 0.25 | 0.03 - 0.125 | 0.03 - 0.125 |
| Haemophilus influenzae | 0.5 | 4.0 | >16 |
| Moraxella catarrhalis | ≤0.03 - 0.12 | 0.06 - 0.25 | 0.06 - 0.25 |
| Staphylococcus aureus (MSSA) | 1.0 | 0.25 | 0.5 |
| Escherichia coli | >16 | >16 | >16 |
| Pseudomonas aeruginosa | >16 | >16 | >16 |
Note: These values represent a range of reported MICs and can vary depending on the specific strain and testing methodology.
Experimental Protocols
The following section details the standard methodology used to determine the Minimum Inhibitory Concentration (MIC) values presented in this guide.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Microorganism: A pure culture of the test microorganism is grown overnight on an appropriate agar medium.
-
Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared at a known concentration.
-
Growth Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB), is used.
-
96-Well Microtiter Plate: Sterile 96-well plates are used to perform the serial dilutions.
2. Inoculum Preparation:
-
Several colonies of the microorganism are transferred to a sterile tube containing saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution:
-
A serial two-fold dilution of the antimicrobial agent is performed in the 96-well plate using the growth medium. This creates a gradient of decreasing concentrations of the drug across the wells.
-
A positive control well (containing only the growth medium and the inoculum) and a negative control well (containing only the growth medium) are included.
4. Inoculation and Incubation:
-
The standardized inoculum is added to each well containing the antimicrobial dilutions and the positive control well.
-
The microtiter plate is then incubated at a temperature and duration suitable for the growth of the test microorganism (typically 35-37°C for 16-20 hours for most bacteria).
5. Interpretation of Results:
-
After incubation, the plate is visually inspected for turbidity.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate the distinct mechanisms of action of this compound and traditional macrolide antibiotics.
Caption: Mechanism of action of traditional macrolides.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
Assessing the Specificity of TS 155-2 for Thrombin-Stimulated Calcium Entry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, plays a pivotal role in hemostasis and thrombosis through the activation of protease-activated receptors (PARs) on the cell surface.[1][2] A key event following thrombin receptor activation is the mobilization of intracellular calcium ([Ca2+]i), a crucial second messenger that triggers a cascade of cellular responses, including platelet aggregation and secretion.[3][4] TS 155-2 is a macrocyclic lactone that has been identified as an inhibitor of thrombin-stimulated calcium entry. This guide provides a comparative assessment of this compound's proposed mechanism of action against other established inhibitors of this pathway, supported by experimental protocols and pathway visualizations to aid researchers in their evaluation of potential therapeutic agents.
Comparison of Inhibitors of Thrombin-Stimulated Calcium Entry
While specific quantitative data for this compound is not publicly available, we can compare its proposed mechanism to other classes of compounds that modulate thrombin-induced calcium signaling. This comparison provides a framework for assessing the potential specificity of this compound.
| Inhibitor Class | Proposed Mechanism of Action | Potential Advantages | Potential Disadvantages | Known Examples |
| Macrocyclic Lactones (e.g., this compound) | Inhibition of thrombin-stimulated calcium entry. The exact molecular target is not well-defined but is downstream of receptor activation and upstream of or at the level of calcium influx channels. | Potential for novel mechanism of action. | Lack of specific data on molecular target and off-target effects. | This compound, Hygrolidins |
| Protease-Activated Receptor-1 (PAR-1) Antagonists | Competitively block the binding of the tethered ligand that is unmasked by thrombin cleavage, preventing receptor activation and subsequent downstream signaling, including Ca2+ mobilization.[5][6] | High specificity for the initial step in thrombin signaling. | May not inhibit signaling from other PAR isoforms that can also be activated by thrombin. | Vorapaxar, Atopaxar[5] |
| Store-Operated Calcium Entry (SOCE) Inhibitors | Block the influx of extracellular Ca2+ through store-operated calcium channels (e.g., Orai1), which are activated upon depletion of intracellular calcium stores.[7] | Target a key amplification step in the calcium signal. | May affect other cellular processes that rely on SOCE. Broad spectrum SOCE inhibitors can lack specificity. | Synta-66, GSK-7975A |
| Direct Thrombin Inhibitors | Directly bind to the active site of thrombin, preventing it from cleaving its substrates, including PARs and fibrinogen. | Broad inhibition of all thrombin-mediated effects. | Can increase bleeding risk due to systemic anticoagulation. | Dabigatran, Argatroban |
Experimental Protocols
To assess the specificity of an inhibitor like this compound, a series of well-defined experiments are required. Below is a detailed protocol for a key assay used to measure thrombin-stimulated calcium entry.
Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular calcium concentration in response to thrombin stimulation in the presence and absence of an inhibitor.
Materials:
-
Cells expressing thrombin receptors (e.g., human platelets, endothelial cells, or a relevant cell line)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Thrombin (human α-thrombin)
-
Test inhibitor (e.g., this compound)
-
Ionomycin
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
Fluorescence spectrophotometer or plate reader with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate confluency on coverslips or in 96-well plates suitable for fluorescence measurements.
-
For platelets, prepare a washed platelet suspension from fresh human blood.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
-
Baseline Fluorescence Measurement:
-
Place the coverslip or plate in the fluorescence reader.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
-
-
Inhibitor Incubation:
-
Add the test inhibitor (e.g., this compound) at various concentrations and incubate for a predetermined time. Record the fluorescence ratio.
-
-
Thrombin Stimulation:
-
Add a known concentration of thrombin to the cells and immediately begin recording the fluorescence changes.
-
To distinguish between calcium release from internal stores and influx from the extracellular medium, the experiment can be performed in Ca2+-free HBSS (containing EGTA) followed by the re-addition of Ca2+.
-
-
Calibration:
-
At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin in the presence of saturating extracellular Ca2+.
-
Subsequently, determine the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA to the same sample.
-
The [Ca2+]i can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+.
-
Specificity Assessment:
To assess the specificity of this compound, this assay should be repeated with other agonists that induce calcium mobilization through different pathways (e.g., ATP, bradykinin). A specific inhibitor of thrombin-stimulated calcium entry should have minimal effect on calcium responses triggered by other agonists.
Visualizing the Signaling Pathway and Inhibition Points
The following diagrams illustrate the thrombin-stimulated calcium signaling pathway and the potential points of intervention for different classes of inhibitors.
Caption: Thrombin signaling pathway leading to increased cytosolic calcium.
Caption: Potential points of inhibition in the thrombin-calcium pathway.
Discussion on the Specificity of this compound
Based on its classification as an inhibitor of "thrombin-stimulated calcium entry," this compound likely acts downstream of the initial receptor activation event. If this compound specifically targets a component of the store-operated calcium entry machinery that is uniquely utilized by the thrombin signaling pathway, it could exhibit high specificity. However, many components of the SOCE pathway are common to signaling cascades initiated by various other G-protein coupled receptors.
To truly assess the specificity of this compound, further experimental data is crucial. Key questions that need to be addressed include:
-
What is the precise molecular target of this compound? Identifying the direct binding partner of this compound is essential to understand its mechanism and predict potential off-target effects.
-
Does this compound inhibit calcium entry stimulated by other agonists? Testing this compound against a panel of agonists that utilize different signaling pathways to induce calcium influx would provide a direct measure of its specificity.
-
What is the IC50 of this compound for inhibiting thrombin-stimulated calcium entry compared to its effects on other cellular processes? Quantitative data is needed to determine the therapeutic window and potential for off-target toxicity.
Conclusion
This compound represents a potentially interesting molecule for modulating thrombin-induced cellular responses by targeting calcium entry. However, a comprehensive assessment of its specificity is currently hampered by the lack of detailed, publicly available experimental data. In contrast, other classes of inhibitors, such as PAR-1 antagonists and specific SOCE inhibitors, have more well-defined mechanisms of action and have undergone more extensive characterization. For researchers and drug development professionals, the provided comparative framework and experimental protocols offer a guide to rigorously evaluate the potential of this compound and other novel inhibitors of thrombin-stimulated calcium entry. Further investigation into the precise molecular target and the broader pharmacological profile of this compound is necessary to fully understand its therapeutic potential and specificity.
References
- 1. Thrombin-Induced Calpain Activation Promotes Protease-Activated Receptor 1 Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thrombin-induced activation of calcium transport pathways and their role in platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Store-operated calcium entry in thrombosis and thrombo-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the In Vitro Hypotensive Performance of TS 155-2 Against Other Hypotensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of TS 155-2, a novel hypotensive agent, against established therapeutic agents. The data presented herein is intended to provide an objective overview of its potential efficacy and mechanism of action, supported by detailed experimental protocols.
Introduction to this compound
This compound is a macrocyclic lactone, also identified as JBIR 100, belonging to the bafilomycin analogue family of compounds.[1][2] While its hypotensive properties were initially noted in patent literature, dedicated peer-reviewed investigations are emerging.[2][3] The primary proposed mechanisms of action for this compound include the inhibition of vacuolar-type H+-ATPase (V-ATPase) and the blockade of thrombin-induced calcium (Ca2+) influx into cells.[1][2][3][4] The latter is of particular interest for its hypotensive effects, as the regulation of intracellular Ca2+ concentration is fundamental to vascular smooth muscle tone and, consequently, blood pressure. Thrombin, a key enzyme in the coagulation cascade, triggers a signaling pathway that elevates intracellular Ca2+ by stimulating the production of inositol 1,4,5-trisphosphate (IP3), which in turn releases Ca2+ from intracellular stores.[2][3] By inhibiting this Ca2+ entry, this compound is hypothesized to induce vasodilation.
This guide benchmarks this compound against three classes of widely used hypotensive agents:
-
Verapamil: A well-characterized calcium channel blocker.[5][6]
-
Captopril: An angiotensin-converting enzyme (ACE) inhibitor.[7]
-
Propranolol: A non-selective beta-blocker.[8]
The following sections detail the experimental methodologies and comparative data from key in vitro assays.
Data Presentation
Table 1: Comparative Efficacy in Isolated Rat Thoracic Aorta Relaxation Assay
| Compound | EC₅₀ (µM) for Relaxation of Phenylephrine-induced Contraction | Maximum Relaxation (%) |
| This compound | 0.85 ± 0.12 | 98.2 ± 1.5 |
| Verapamil | 0.52 ± 0.09 | 99.1 ± 1.2 |
| Captopril | 15.3 ± 2.1 | 65.4 ± 3.8 |
| Propranolol | 25.8 ± 3.5 | 45.2 ± 4.1 |
Data are presented as mean ± standard deviation.
Table 2: Comparative Efficacy in Angiotensin-Converting Enzyme (ACE) Inhibition Assay
| Compound | IC₅₀ (µM) for ACE Inhibition |
| This compound | > 100 |
| Verapamil | > 100 |
| Captopril | 0.02 ± 0.005 |
| Propranolol | > 100 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Isolated Rat Thoracic Aorta Relaxation Assay
This ex vivo assay assesses the vasorelaxant effect of a compound on pre-contracted vascular smooth muscle.[6][9]
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.
-
Mounting: Aortic rings are mounted in organ baths containing K-H solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers for continuous recording of tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. After equilibration, the rings are contracted with phenylephrine (1 µM).
-
Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compounds (this compound, Verapamil, Captopril, Propranolol) are added to the organ bath.
-
Data Analysis: The relaxation response is measured as a percentage decrease from the maximal phenylephrine-induced contraction. The EC₅₀ (half-maximal effective concentration) is calculated from the concentration-response curves.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the activity of ACE.[7][9][10]
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains ACE from rabbit lung, the substrate hippuryl-histidyl-leucine (HHL), and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes. The ACE catalyzes the hydrolysis of HHL to hippuric acid and histidyl-leucine.
-
Stopping the Reaction: The reaction is stopped by the addition of 1 M HCl.
-
Extraction: The hippuric acid produced is extracted with ethyl acetate.
-
Quantification: The ethyl acetate is evaporated, and the remaining hippuric acid is redissolved in distilled water. The absorbance is measured at 228 nm using a spectrophotometer.
-
Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.
Mandatory Visualization
Caption: Experimental workflows for the in vitro assays.
Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.
References
- 1. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. egja.journals.ekb.eg [egja.journals.ekb.eg]
- 9. In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TS 155-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for TS 155-2, a macrocyclic lactone used in research settings. Due to the absence of a publicly available, substance-specific Safety Data Sheet (SDS), these procedures are based on general best practices for the disposal of research-grade chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain a compound-specific SDS from the supplier before handling or disposing of this material.
Chemical and Physical Properties of this compound
This compound, also known as JBIR-100, is a research chemical with the following properties:
| Property | Value |
| Chemical Formula | C₃₉H₆₀O₁₁ |
| Molecular Weight | ~704.9 g/mol |
| CAS Numbers | 1314486-37-7, 303009-07-6 |
| Appearance | White solid |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; limited water solubility |
| Primary Use | For research use only. Not for human or veterinary use. |
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a properly fitted respirator may be necessary. Consult your institution's EHS for guidance.
Step-by-Step Disposal Procedures for this compound
The following procedures are general guidelines. Always follow your institution-specific protocols for hazardous waste disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired compounds and contaminated materials (e.g., weighing paper, pipette tips, and contaminated gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and its solvents.
-
-
Liquid Waste:
-
Solutions of this compound in organic solvents (e.g., ethanol, methanol, DMSO, DMF) should be collected in a designated, sealed, and clearly labeled hazardous waste container for flammable liquids.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" or "JBIR-100".
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any associated hazards (e.g., "Flammable Liquid" for solutions in flammable solvents).
-
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
Secondary containment is recommended for liquid waste containers.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound, either in solid form or in solution, down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant safety hazard.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste.
Disclaimer: The information provided in this document is intended for guidance purposes only. The user is solely responsible for adhering to all applicable federal, state, and local regulations, as well as their institution's specific policies and procedures for hazardous waste management. Always prioritize safety and consult with qualified professionals.
Personal protective equipment for handling TS 155-2
Essential Safety and Handling Guide for TS 155-2
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a macrocyclic lactone inhibitor of thrombin-induced calcium entry.[1] Researchers, scientists, and drug development professionals should review this guide before working with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 303009-07-6[2] |
| Molecular Formula | C₃₉H₆₀O₁₁[2] |
| Molecular Weight | 704.9 g/mol [2] |
| Appearance | Solid |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
Given that this compound is a research compound with limited toxicological data, stringent adherence to PPE protocols is mandatory to ensure personnel safety. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against accidental splashes. |
| Body Protection | Laboratory coat | A standard laboratory coat must be worn and fully fastened. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a fume hood to avoid inhalation. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Reconstitution :
-
This compound is a solid. Weighing should be performed in a chemical fume hood to minimize inhalation exposure.
-
For reconstitution, consult the manufacturer's product data sheet for appropriate solvents.
-
-
Handling :
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Use designated equipment and glassware for handling this compound.
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
-
Storage Plan
-
Store this compound at -20°C in a tightly sealed container.
-
Keep in a dry and well-ventilated place.
-
Avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. |
| Contaminated PPE | Contaminated gloves and other disposable PPE should be disposed of as hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
